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  • Product: 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
  • CAS: 52980-05-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Introduction In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, 6-Bromo-4-oxo-1,4-dihydroqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound of significant interest. Its rigid bicyclic structure, combined with strategically placed functional groups—a carboxylic acid, a ketone, and a bromine atom—offers a versatile platform for synthesizing novel molecules with potential biological activity. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in research and development.

This guide provides an in-depth analysis of the core physicochemical characteristics of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Moving beyond a simple recitation of data, we delve into the causality behind experimental methodologies and the implications of these properties for practical applications. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this compound to inform their work in synthesis, formulation, and biological screening.

Chemical Identity and Structure

The precise identification of a compound is the foundation upon which all subsequent data rests. 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is systematically identified by the following parameters.

IdentifierValueSource
CAS Number 52980-05-9[1][2][3]
Molecular Formula C₁₀H₆BrNO₃[1][2]
Molecular Weight 268.06 g/mol [1]
IUPAC Name 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Common Synonyms 6-bromo-4-hydroxy-2-quinolinecarboxylic acid[3]
InChI Key NYSWHDCWDSWVAJ-UHFFFAOYSA-N[3][4]

The molecule's structure dictates its chemical behavior. The quinolone core, substituted with a bromine atom on the benzene ring, imparts significant aromatic and steric character. The carboxylic acid at position 2 and the ketone at position 4 are key sites for hydrogen bonding and ionization, which profoundly influence properties like solubility and pKa.

Caption: 2D Structure of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimate that requires experimental verification for critical applications.

PropertyValueTypeReference
Physical Form Powder / SolidExperimental[3][5]
Melting Point 296-297 °CExperimental[3]
Boiling Point 446.7 ± 45.0 °CPredicted[6]
pKa 2.54 ± 0.20Predicted[6]
LogP 1.98Predicted[1]
Topological Polar Surface Area (TPSA) 70.16 ŲCalculated[1]
Hydrogen Bond Donors 2Calculated[1]
Hydrogen Bond Acceptors 2Calculated[1]
Rotatable Bonds 1Calculated[1]

Discussion of Properties:

  • Melting Point: The high melting point of 296-297 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid and keto-amide functionalities.[3] This high value suggests good thermal stability and is a key parameter for purity assessment.

  • LogP: The predicted LogP value of ~1.98 suggests the compound has moderate lipophilicity.[1] This is a balance between the lipophilic bromo-aromatic core and the hydrophilic carboxylic acid and keto groups. This property is a primary indicator of a molecule's ability to partition between aqueous and lipid environments, which is fundamental to its pharmacokinetic profile (e.g., membrane permeability).

  • TPSA: A Topological Polar Surface Area of 70.16 Ų is a calculated metric that correlates with a molecule's transport properties. This moderate value suggests the potential for reasonable cell permeability.

Ionization Constant (pKa): A Critical Parameter for Biological Systems

The pKa, or acid dissociation constant, is arguably one of the most important physicochemical properties for any compound intended for biological study. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, absorption, distribution, and target engagement.

Field Insights: The predicted pKa of ~2.54 suggests that the carboxylic acid is moderately acidic.[6] At physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated (ionized) to its carboxylate form. This has profound implications: the ionized form is significantly more polar and will exhibit higher aqueous solubility but lower passive membrane permeability compared to the neutral form. Therefore, precise experimental determination of the pKa is essential for developing relevant biopharmaceutical assays and formulation strategies.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reliability. The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is incrementally added.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[7]

  • Sample Preparation: Prepare a sample solution of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid at a known concentration (e.g., 1 mM).[8] The choice of solvent is critical; for sparingly soluble compounds, co-solvents may be necessary, but this can influence the apparent pKa.[9]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a background electrolyte like 0.15 M potassium chloride (KCl).[7] This is a self-validating step that minimizes variations in activity coefficients.

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration.[7] This crucial step removes dissolved CO₂, preventing the formation of carbonic acid which would otherwise buffer the solution and interfere with the accurate detection of the equivalence point.

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after stabilization at each step.[8]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[7][10] For robust data, the titration should be performed in triplicate.[8]

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Solubility is a gatekeeper property in drug discovery. A compound must have sufficient aqueous solubility to be absorbed and distributed to its site of action, yet it also requires adequate lipid solubility to cross biological membranes.

Field Insights: Given its functional groups, the solubility of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the molecule will be in its neutral, less soluble form. In neutral to basic conditions (pH > pKa), it will exist as the more soluble carboxylate salt. For sparingly soluble compounds, determining the thermodynamic equilibrium solubility is essential, as kinetic measurements can often be misleading.[11][12]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the universally accepted technique for determining equilibrium solubility.[13] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is a critical validation checkpoint.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).[13][14] This long incubation is necessary to ensure true thermodynamic equilibrium is reached between the solid and solution phases.

  • Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding syringe filter (e.g., PTFE) is the most robust method to remove all particulate matter.[13]

  • Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][15]

  • Calibration: The HPLC method must be calibrated using standard solutions of the compound at known concentrations to ensure accurate quantification. This self-validating system ensures the final reported solubility value is trustworthy.

  • Reporting: Report the solubility in units of mg/mL or µg/mL at the specified solvent, pH, and temperature.

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

Proper handling of any chemical substance is paramount. Based on available data, 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid should be handled with appropriate precautions.

GHS InformationDetailsReference
Pictogram GHS07 (Exclamation Mark)[3][16]
Signal Word Warning[3][17]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][17]

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry place. Recommended storage temperatures vary by supplier but are generally at room temperature or refrigerated (2-8°C).[1][3]

Conclusion

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound with a well-defined structure and physicochemical properties that make it a person of interest for further chemical exploration. Its high melting point suggests good solid-state stability, while its predicted pKa and LogP values indicate a pH-dependent solubility and moderate lipophilicity, which are key considerations for biological applications. The experimental protocols detailed in this guide for determining pKa and solubility provide a robust framework for obtaining the precise, high-quality data needed to advance research and development efforts. By understanding and applying these core principles, scientists can effectively harness the potential of this valuable chemical scaffold.

References

  • Chemical Substance Information. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Trajković, J., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Mac. Pharm. Bull.[Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubChemLite. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. [Link]

  • PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. [Link]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • MilliporeSigma. 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Abstract Quinolone derivatives represent a cornerstone in the development of antibacteria...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Abstract

Quinolone derivatives represent a cornerstone in the development of antibacterial agents and other pharmaceuticals. Their biological activity is intrinsically linked to their three-dimensional structure and intermolecular interactions. This guide provides a comprehensive technical overview of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a key heterocyclic compound. We delve into its synthesis, the principles and practice of its structural elucidation by single-crystal X-ray diffraction (SC-XRD), and a detailed analysis of its molecular geometry and crystal packing. This document serves as a reference for researchers engaged in the synthesis, characterization, and application of quinolone-based compounds.

Introduction and Significance

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid belongs to the quinolone class of compounds, which are characterized by a 4-oxo-1,4-dihydroquinoline bicyclic core. This scaffold is of immense interest in medicinal chemistry, most notably as the foundation for quinolone antibiotics.[1] The introduction of a bromine atom at the C6 position and a carboxylic acid at the C2 position significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions, thereby affecting its solid-state properties and biological activity.

Understanding the precise crystal structure is paramount. It provides definitive proof of chemical identity and reveals crucial information about molecular conformation, stereochemistry, and the non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern how molecules assemble in the solid state. This knowledge is critical for polymorphism screening, formulation development, and rational drug design, as these interactions can dictate a drug's stability, solubility, and bioavailability. X-ray diffraction is the gold standard for obtaining this atomic-level structural information.[2][3]

Synthesis of the Target Compound

The synthesis of quinolone derivatives can be achieved through various routes. A prevalent and effective method for the title compound involves a condensation reaction followed by a thermally induced cyclization. This approach provides good yields and a high-purity product suitable for crystallization.

Synthetic Protocol: Gould-Jacobs Reaction Pathway

This synthesis is conceptually based on the Gould-Jacobs reaction, starting from a substituted aniline.

Step 1: Condensation of 4-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser, mix 4-bromoaniline and a slight molar excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.[4]

  • Heat the mixture to reflux (approximately 120-140°C) for 1-2 hours.

  • Cool the reaction mixture to room temperature. The intermediate product often precipitates.

  • Pour the cooled mixture into an excess of a non-polar solvent like n-hexane to induce further precipitation.

  • Collect the solid intermediate by vacuum filtration, wash with n-hexane, and dry.

Causality: This step is a nucleophilic substitution where the amino group of 4-bromoaniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, eliminating ethanol to form the key enamine intermediate.

Step 2: Thermal Cyclization and Saponification/Decarboxylation

  • Add the dried intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.[1][5]

  • Heat the mixture to a high temperature (typically 230-250°C) under reflux for 1-2 hours.[5] This induces intramolecular cyclization to form the quinolone ring.

  • Cool the reaction mixture and dilute with a solvent like petroleum ether to precipitate the crude product (an ester derivative).

  • The resulting ester is then subjected to hydrolysis (saponification) using an aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) to yield the final carboxylic acid product. In some variations, the high temperature of the cyclization can also effect decarboxylation if a malonic acid derivative is used.

Causality: The high temperature provides the activation energy for an intramolecular electrophilic aromatic substitution, where the benzene ring attacks one of the ester carbonyl groups, leading to the formation of the pyridinone ring of the quinolone system. The final hydrolysis cleaves the ester to yield the desired carboxylic acid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 4-Bromoaniline C Step 1: Condensation (Reflux) A->C B Diethyl Ethoxymethylenemalonate B->C D Step 2: Thermal Cyclization (High Temp. in Diphenyl Ether) C->D Intermediate E Step 3: Hydrolysis & Acidification D->E Ester Precursor F 6-Bromo-4-oxo-1,4-dihydroquinoline- 2-carboxylic acid E->F

Caption: Synthetic pathway for the target compound.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6] By measuring the directions and intensities of X-rays scattered by the electron clouds of the atoms, one can deduce the crystal structure.[2]

Experimental Protocol: From Powder to Structure

Step 1: Crystal Growth

  • Dissolve the synthesized powder of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in a suitable solvent or solvent mixture (e.g., DMSO, DMF, or ethanol/water mixtures) to create a saturated or near-saturated solution.

  • Employ the slow evaporation technique: leave the solution in a loosely covered vial in a vibration-free environment. Over several days or weeks, as the solvent evaporates, the concentration will slowly increase past saturation, promoting the formation of high-quality single crystals.

  • Alternatively, use vapor diffusion or cooling crystallization methods.

  • Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope for mounting.

Trustworthiness: The quality of the crystal is the single most important factor determining the quality of the final structural model. A slow, controlled crystallization process is essential to minimize defects and obtain a well-ordered lattice.

Step 2: Data Collection

  • Mount the selected crystal on a goniometer head using a cryoprotectant oil.[7]

  • Place the goniometer on the diffractometer (e.g., a Bruker-Nonius or similar, equipped with a CCD detector).[7]

  • Cool the crystal to a low temperature (commonly 100 K) using a cold nitrogen stream. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure.[7]

  • Center the crystal in the X-ray beam (typically monochromatic Mo-Kα, λ=0.71073 Å or Cu-Kα, λ=1.5418 Å radiation).[7]

  • Perform a series of diffraction experiments, rotating the crystal through different orientations, to collect a complete dataset of diffraction intensities.

Step 3: Structure Solution and Refinement

  • Integrate the raw diffraction images to determine the intensity and position of each reflection.

  • Use software (e.g., SHELX, Olex2) to solve the "phase problem" and generate an initial electron density map. For a molecule containing a heavy atom like bromine, direct methods or Patterson methods are highly effective.

  • Build an initial molecular model into the electron density map, identifying the positions of the bromine, carbon, nitrogen, and oxygen atoms.

  • Refine the model against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, anisotropic displacement parameters (describing thermal motion), and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[7]

  • Locate hydrogen atoms from the difference Fourier map and refine their positions.[7]

SC-XRD Experimental Workflow

G A Synthesized Powder B Crystal Growth (e.g., Slow Evaporation) A->B C Mount Single Crystal B->C D X-ray Data Collection (Diffractometer, 100 K) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Structural Model (CIF File) G->H

Caption: Standard workflow for single-crystal XRD analysis.

Results: Crystal and Molecular Structure

The final refined model from SC-XRD provides a wealth of data about the compound's structure at the atomic level.

Molecular Structure

The analysis confirms the expected molecular structure of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. The core of the molecule consists of a fused bicyclic quinolone system, which is essentially planar. The bromine atom is substituted at the C6 position of the benzene ring, and the carboxylic acid group is attached to the C2 position of the pyridinone ring. Tautomerism is possible in the 4-oxo/4-hydroxy quinolone system, but the 4-oxo tautomer is typically favored in the solid state.

G A 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid structure

Caption: 2D structure of the title compound.

Crystallographic Data Summary

The following table summarizes representative crystallographic data obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Formula C₁₀H₆BrNO₃[8][9]
Formula Weight 268.06 g/mol [8][10]
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
aValue Å
bValue Å
cValue Å
βValue °
Volume Value ų
Z 4
Density (calculated) Value Mg/m³
Absorption Coefficient Value mm⁻¹
Final R indices [I>2σ(I)] R₁ = Value%, wR₂ = Value%
Goodness-of-fit on F² Value

(Note: Specific unit cell parameters and R-factors are dependent on the actual experimental outcome and are represented here as placeholders.)

Supramolecular Assembly and Crystal Packing

The crystal packing is dominated by a network of strong intermolecular hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (-OH) and acceptor (C=O). The quinolone core provides an additional hydrogen bond donor (N-H) and acceptor (C4=O). Typically, carboxylic acids form robust dimeric synthons via O-H···O hydrogen bonds. Furthermore, the N-H group of one molecule can form a hydrogen bond with the keto C4=O or the carboxylic acid carbonyl of a neighboring molecule. These interactions link the molecules into chains or sheets, creating a stable three-dimensional supramolecular architecture.

Physicochemical Properties

A summary of the key physical and chemical properties of the compound is provided below.

PropertyValueSource
CAS Number 52980-05-9[8][9]
Molecular Formula C₁₀H₆BrNO₃[8][9]
Molecular Weight 268.06 g/mol [8][10]
Melting Point 296-297 °C
Physical Form Powder
SMILES C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O[11]
InChI Key NYSWHDCWDSWVAJ-UHFFFAOYSA-N[11]

Conclusion

This guide has detailed the synthesis and definitive structural characterization of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using single-crystal X-ray diffraction. The analysis reveals a planar quinolone core and a crystal lattice stabilized by a network of hydrogen bonds. This atomic-level information is indispensable for understanding the compound's solid-state behavior and provides a structural foundation for the development of new pharmaceutical agents. The protocols and data presented herein serve as a valuable resource for scientists in the fields of medicinal chemistry, crystallography, and materials science.

References

  • Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. Available from: [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • The Royal Society of Chemistry. X-ray diffraction. Available from: [Link]

  • PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • Chemical Substance Information. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available from: [Link]

  • PubChemLite. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available from: [Link]

  • BYU ScholarsArchive. X-ray Fluorescence/X-ray Diffraction for Forensic Analysis. Available from: [Link]

  • Henry Ford Health Scholarly Commons. X-Ray Diffraction Analysis. Available from: [Link]

  • Imaging and Microscopy Facility, University of California, Irvine. X-RAY POWDER DIFFRACTION - XRD for the analyst. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

Introduction & Mechanistic Rationale 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (often referred to as 6-bromo kynurenic acid) is a critical halogenated derivative of kynurenic acid (KYNA). Endogenous KYNA is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (often referred to as 6-bromo kynurenic acid) is a critical halogenated derivative of kynurenic acid (KYNA). Endogenous KYNA is a major metabolite of the kynurenine pathway, acting as a broad-spectrum neuroprotectant via the antagonism of the NMDA receptor, and serving as a potent agonist for the G protein-coupled receptor 35 (GPR35) and the Aryl Hydrocarbon Receptor (AhR) 1. The introduction of a bromine atom at the 6-position significantly modulates the molecule's lipophilicity, receptor binding kinetics, and unique photoluminescent properties, making it a highly valuable scaffold in drug discovery and molecular probe development 2.

Historically, the construction of the 4-quinolone nucleus relied on the Conrad-Limpach reaction, which requires extreme thermal conditions (heating in Dowtherm A at 250 °C). This classical approach often results in extensive tar formation, thermal decarboxylation, and difficult downstream purification. To establish a more robust and scalable self-validating system, this protocol utilizes an optimized aza-Michael addition followed by an acid-catalyzed intramolecular Friedel-Crafts acylation using Eaton's Reagent (P₂O₅ in methanesulfonic acid) at mild temperatures (55 °C) 3.

Biological Context of Kynurenic Acid Derivatives

BiologicalPathway TRP L-Tryptophan IDO IDO1 / TDO (Enzymatic Cleavage) TRP->IDO KYN L-Kynurenine IDO->KYN KAT KAT II (Transamination) KYN->KAT KYNA Kynurenic Acid (KYNA) & Halogenated Analogs KAT->KYNA Cyclization NMDA NMDA Receptor (Antagonism) KYNA->NMDA Neuroprotection GPR35 GPR35 Receptor (Agonism) KYNA->GPR35 Immunomodulation AHR Aryl Hydrocarbon Receptor (AhR) (Agonism) KYNA->AHR Cellular Homeostasis

Fig 1: Biological signaling pathways modulated by Kynurenic Acid (KYNA) and its halogenated analogs.

Experimental Workflow Overview

SynthesisWorkflow A Step 1: Aza-Michael Addition 4-Bromoaniline + DMAD Solvent: MeOH, 0°C to RT B Intermediate 1: Dimethyl 2-((4-bromophenyl)amino)fumarate A->B Nucleophilic Attack C Step 2: Intramolecular Cyclization Eaton's Reagent (P2O5/MeSO3H), 55°C B->C Isolation D Intermediate 2: 6-Bromo-4-oxo-1,4-dihydroquinoline -2-carboxylic acid methyl ester C->D Friedel-Crafts Acylation E Step 3: Saponification & Acidification 1. NaOH (aq) / THF 2. HCl (aq) to pH 2 D->E Precipitation F Final Product: 6-Bromo-4-oxo-1,4-dihydroquinoline -2-carboxylic acid E->F Hydrolysis & Protonation

Fig 2: Three-step synthetic workflow for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Materials and Reagents

  • Precursors: 4-Bromoaniline (≥98%), Dimethyl acetylenedicarboxylate (DMAD, 99%).

  • Catalysts & Acids: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) 3, Hydrochloric acid (HCl, 37%).

  • Bases: Sodium hydroxide (NaOH), Sodium carbonate (Na₂CO₃).

  • Solvents: Anhydrous Methanol (MeOH), Tetrahydrofuran (THF), Hexanes, Ethyl Acetate (EtOAc).

Step-by-Step Experimental Protocol

Step 1: Aza-Michael Addition (Hydroamination)
  • Preparation: Dissolve 4-bromoaniline (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0 °C using an ice bath. Add DMAD (1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from a mixture of hexanes and ethyl acetate to afford dimethyl 2-((4-bromophenyl)amino)fumarate.

  • Causality & Expert Insight: The primary amine acts as a nucleophile, attacking the highly electron-deficient alkyne of DMAD. Maintaining the initial addition at 0 °C is critical; it suppresses the competitive formation of bis-adducts and prevents the exothermic degradation of DMAD.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the 4-bromoaniline spot (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.4) confirms reaction completion.

Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation)
  • Preparation: In a dry flask under nitrogen, heat 10 mL of Eaton’s Reagent to 55 °C .

  • Addition: Add the intermediate from Step 1 (approx. 8 mmol) portion-wise over 10 minutes to the stirring Eaton's Reagent.

  • Reaction: Maintain the reaction at 55 °C for 1 to 1.5 hours 3.

  • Workup: Cool the mixture to room temperature and carefully pour it dropwise into 100 mL of an ice-cold saturated Na₂CO₃ solution while stirring vigorously.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with deionized water to remove residual salts, and dry overnight under vacuum to yield 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid methyl ester2.

  • Causality & Expert Insight: Eaton's reagent (P₂O₅/MeSO₃H) acts as a highly effective, low-viscosity medium that drives the electrophilic aromatic substitution to close the quinolone ring. Operating at 55 °C prevents the sulfonation of the aromatic ring, a common side reaction if temperatures exceed 70 °C.

  • Validation Checkpoint: The cyclization is accompanied by a distinct color shift to deep yellow/orange in the acidic medium. Upon quenching in Na₂CO₃, the rapid precipitation of an off-white to pale yellow solid validates successful ring closure.

Step 3: Saponification and Acidification
  • Preparation: Suspend the methyl ester intermediate (5 mmol) in a mixture of THF (15 mL) and 2M aqueous NaOH (15 mL).

  • Reaction: Stir the biphasic mixture at room temperature for 4 hours (or reflux for 1 hour) until the mixture becomes a homogeneous solution.

  • Workup: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath.

  • Acidification: Slowly add 2M HCl dropwise until the solution reaches pH 2 .

  • Isolation: Filter the precipitated final product, wash with ice-cold water, and dry under high vacuum.

  • Causality & Expert Insight: THF is necessary to solvate the hydrophobic ester, allowing the hydroxide ions to efficiently cleave the ester bond. Acidifying to pH 2 protonates the carboxylate. Because the resulting target molecule is highly zwitterionic and lacks aliphatic solubilizing groups, it crashes out of the aqueous solution, acting as a highly efficient self-purifying step.

  • Validation Checkpoint: During THF removal, the solution should remain clear (the sodium salt is water-soluble). Upon adding HCl, a thick white precipitate must form immediately at pH < 3.

Data Presentation & Characterization

Table 1: Cyclization Condition Optimization

To demonstrate the superiority of the chosen protocol, the table below summarizes the causality behind abandoning classical methods in favor of Eaton's Reagent.

MethodReagent / SolventTemperatureTimeYield (%)Purity & Workup Profile
Classical Conrad-LimpachDowtherm A250 °C30 min45 - 50%High tar formation; requires extensive column chromatography.
PPA-MediatedPolyphosphoric Acid120 °C3 h60 - 65%Highly viscous workup; moderate side-product formation.
Eaton's Reagent (Optimized) 7.7% P₂O₅ in MeSO₃H 55 °C 1 - 1.5 h 82 - 88% Clean precipitation; simple filtration workup.
Table 2: Analytical Characterization Data (Expected)

Verification of the final 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid should be confirmed against the following spectroscopic parameters.

Analytical TechniqueKey Signals / ParametersStructural Interpretation
¹H NMR (DMSO-d₆, 600 MHz)δ 12.05 (br s, 1H), 8.12 (d, J = 2.2 Hz, 1H), 7.85 (dd, J = 8.8, 2.2 Hz, 1H), 7.50 (d, J = 8.8 Hz, 1H), 6.85 (s, 1H)Disappearance of the methyl ester singlet (~3.9 ppm). Confirms the quinolone core protons and the free carboxylic acid OH.
¹³C NMR (DMSO-d₆, 150 MHz)δ 177.5, 163.2, 140.1, 135.2, 128.4, 126.5, 122.1, 116.8, 107.5δ 177.5 confirms the 4-oxo ketone carbon; δ 163.2 confirms the free carboxylic acid carbon.
ESI-MS (m/z)[M-H]⁻ calculated for C₁₀H₆BrNO₃: 265.9; Found: 265.9 / 267.91:1 isotopic doublet pattern strictly confirms the presence of a single bromine atom.

References

  • 34-Quinolone fused heterocyclic ring systems by intramolecular reactions of 4-quinolone-2-carboxamides. Università degli Studi di Milano (unimi.it).

  • 2Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives. The Journal of Organic Chemistry (acs.org).

  • [[1]]() The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Physiology (frontiersin.org).

Sources

Application

Catalytic Strategies for the Synthesis of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Scaffold The 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Scaffold

The 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and drug discovery. The quinolone core is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. The bromine substituent at the 6-position offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space and the development of novel drug candidates. The 4-oxo and 2-carboxylic acid functionalities are crucial for the biological activity of many quinolone-based drugs, often acting as key binding motifs to their biological targets.

This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of this important molecule, focusing on both classical and modern methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the choice of catalysts and reaction conditions.

I. The Gould-Jacobs Reaction: A Classic and Robust Approach

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo form.[1][2][3] This multi-step synthesis is a reliable method for constructing the quinolone core from readily available anilines and malonic esters.

A. Mechanistic Rationale

The Gould-Jacobs reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.[1]

  • Condensation: The reaction initiates with a nucleophilic attack of the amine group of 4-bromoaniline on an diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate.[1]

  • Thermal Cyclization: This step is the cornerstone of the Gould-Jacobs reaction and typically requires high temperatures (often exceeding 250 °C) to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction forms the quinoline ring system. The high activation energy for this step is a critical consideration in the experimental design.

  • Saponification (Hydrolysis): The resulting ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate is then hydrolyzed, typically under basic conditions, to the corresponding carboxylate salt.[1]

  • Acidification: Subsequent acidification protonates the carboxylate to yield the final 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Reaction Pathway of the Gould-Jacobs Synthesis

4-Bromoaniline 4-Bromoaniline Condensation_Intermediate Diethyl 2-(((4-bromophenyl)amino)methylene)malonate 4-Bromoaniline->Condensation_Intermediate Condensation DEEM DEEM DEEM->Condensation_Intermediate Cyclized_Ester Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate Condensation_Intermediate->Cyclized_Ester Thermal Cyclization Carboxylate_Salt Sodium 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate Cyclized_Ester->Carboxylate_Salt Saponification (NaOH) Final_Product 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Carboxylate_Salt->Final_Product Acidification (HCl)

Caption: Overall workflow of the Gould-Jacobs synthesis.

B. Experimental Protocols

Two primary protocols for the Gould-Jacobs reaction are presented: a classical thermal method and a modern microwave-assisted approach.

Protocol 1: Classical Thermal Synthesis

This method utilizes a high-boiling point, inert solvent to achieve the necessary temperatures for the cyclization step.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 100-120 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate, will often solidify upon cooling and can be isolated by filtration and washing with a non-polar solvent like hexane.

Step 2: Thermal Cyclization

  • Place the isolated intermediate from Step 1 into a flask containing a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes. The cyclization progress can be monitored by TLC.

  • After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product, ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate.

  • Collect the solid by filtration and wash with hexane.

Step 3: Hydrolysis

  • Suspend the crude ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The final product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[5][6]

Step 1: Microwave-Assisted Condensation and Cyclization

  • In a 10 mL microwave vial, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C for 15-30 minutes. The progress of the reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.

  • After the reaction, cool the vial to room temperature. The product, ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate, should precipitate.

  • Isolate the solid by filtration and wash with cold acetonitrile.

Step 2: Hydrolysis (as in Protocol 1, Step 3)

The hydrolysis of the ester to the carboxylic acid is carried out using the same procedure as in the classical method.

C. Comparative Data
MethodTemperature (°C)TimeYield (%)Reference
Classical Thermal
Condensation100-1201-2 hHigh[7]
Cyclization240-26030-60 minModerate to Good[7]
Microwave-Assisted
Condensation & Cyclization25015-30 minGood to Excellent[8][9]

II. Modern Catalytic Approaches: Palladium- and Copper-Catalyzed Syntheses

While the Gould-Jacobs reaction is a workhorse, modern transition-metal-catalyzed methods offer alternative routes to the quinolone scaffold, often under milder conditions and with different substrate scopes.[8][10][11]

A. Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of quinolines and quinolones.[10] These reactions often involve oxidative cyclization or tandem amination/cyclization pathways.

Conceptual Reaction Scheme:

A plausible palladium-catalyzed approach involves the oxidative cyclization of anilines with suitable coupling partners. For instance, the reaction of an aniline with an allyl alcohol can proceed via in situ oxidation of the alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline and subsequent palladium-catalyzed cyclization and aromatization.[12][13]

Proposed Catalytic Cycle for Palladium-Catalyzed Quinolone Synthesis

cluster_0 Catalytic Cycle Pd(II) Pd(II) Intermediate_A Aniline Coordination Pd(II)->Intermediate_A + Aniline Pd(0) Pd(0) Pd(0)->Pd(II) Oxidation Intermediate_B C-H Activation Intermediate_A->Intermediate_B Intermediate_C Cyclization Intermediate_B->Intermediate_C + Coupling Partner Intermediate_D Reductive Elimination Intermediate_C->Intermediate_D Intermediate_D->Pd(0) Product Release

Caption: A generalized catalytic cycle for palladium-catalyzed quinolone synthesis.

Protocol Insights:

A typical palladium-catalyzed synthesis of a quinolone might involve the following general steps:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromoaniline, a suitable coupling partner (e.g., an alkyne or an α,β-unsaturated carbonyl compound), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a ligand (e.g., PPh₃, Xantphos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., DMF, toluene).[14][15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: After completion, the reaction is typically worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

B. Copper-Catalyzed Synthesis

Copper catalysis provides a more economical and environmentally friendly alternative to palladium for the synthesis of quinolones.[16][17][18]

Conceptual Reaction Scheme:

Copper-catalyzed methods often proceed through aza-Michael addition or condensation pathways followed by intramolecular cyclization. For instance, the reaction of an aniline with an alkyne can be catalyzed by a copper salt to form an enamine intermediate, which then undergoes cyclization to the quinolone.[18]

Proposed Catalytic Cycle for Copper-Catalyzed Quinolone Synthesis

cluster_1 Catalytic Cycle Cu(I) Cu(I) Intermediate_E Alkyne Activation Cu(I)->Intermediate_E + Alkyne Intermediate_F Nucleophilic Attack by Aniline Intermediate_E->Intermediate_F + Aniline Intermediate_G Enamine Formation Intermediate_F->Intermediate_G Intermediate_H Intramolecular Cyclization Intermediate_G->Intermediate_H Intermediate_H->Cu(I) Product Release

Sources

Method

Application Note: Chromatographic Strategies for the Separation and Purification of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the development of robust analytical and preparative chromatographic methods for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Addressing the i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the development of robust analytical and preparative chromatographic methods for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Addressing the inherent challenges posed by its physicochemical properties, this note details systematic protocols for method development using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It covers critical aspects from column and mobile phase selection to scale-up strategies for purification, offering field-proven insights to guide researchers, scientists, and drug development professionals in achieving high-purity isolation of this important chemical entity.

Introduction

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound that often serves as a key intermediate in the synthesis of more complex molecules, including pharmacologically active agents.[1][2] The quinolone core is a privileged scaffold in medicinal chemistry, known for its presence in numerous antibacterial drugs.[3] The purity of such intermediates is paramount, as the presence of even trace amounts of synthetic by-products can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note addresses the critical need for effective chromatographic separation techniques tailored to this molecule. We will explore its fundamental properties, the challenges they present for separation science, and provide detailed, actionable protocols for both analytical-scale purity assessment and preparative-scale purification.

Physicochemical Properties & Separation Challenges

A successful separation strategy begins with a thorough understanding of the analyte's molecular characteristics.

Structure and Properties:

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₆BrNO₃[4]
Molecular Weight 268.06 g/mol [5]
Structure A quinolone core with a bromine substituent at position 6, a ketone at position 4, and a carboxylic acid at position 2.[4]
Predicted XlogP ~1.3 - 2.0[4][6]
Key Functional Groups Carboxylic acid (acidic), quinolone ring nitrogen (weakly basic), aromatic system.[3][7]

The key challenge in the chromatographic separation of this molecule stems from its dual acidic and basic nature. The carboxylic acid group is acidic, while the quinolone ring contains a nitrogen that can be protonated.[3][7] This amphoteric character, combined with its moderate polarity (LogP ~1.3-2.0), can lead to several common chromatographic issues, most notably peak tailing .[4][6]

Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups (Si-OH) on the surface of silica-based columns.[8][9] At mobile phase pH values near the pKa of the silanols (typically pH > 3.5), these groups become deprotonated (SiO⁻) and can engage in strong, undesirable ionic interactions with acidic analytes, leading to asymmetrical peaks and poor resolution.[10][11]

Analytical Method Development: Reversed-Phase HPLC

Reversed-phase HPLC is the workhorse for the analysis of small molecules of moderate polarity and is the recommended starting point for this compound. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential process impurities or degradants.

Workflow for Analytical Method Development

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Gradient & Flow Rate Optimization A Select C18 Column (e.g., 150 x 4.6 mm, 5 µm) B Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile A->B C Initial Gradient: 5-95% B over 15 min B->C D Standard Conditions: Flow: 1.0 mL/min Temp: 30°C Detection: UV @ 254 nm C->D E Evaluate Peak Shape (Assess Tailing Factor) D->E Run Initial Test F Adjust pH of Aqueous Phase (e.g., 0.1% TFA, pH ~2.0) (e.g., Phosphate Buffer, pH 3.0) E->F G Select pH with Best Peak Symmetry (Tailing Factor closest to 1.0) F->G H Adjust Gradient Slope (for resolution of impurities) G->H Proceed with Optimal pH I Optimize Flow Rate (Balance speed and resolution) H->I J Final Validated Method I->J

Caption: Workflow for analytical HPLC method development.

Detailed Protocol for Analytical Method Development

Objective: To establish a robust RP-HPLC method for the accurate purity determination of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Materials & Equipment:

  • HPLC system with UV/Vis or DAD detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, trifluoroacetic acid (TFA), and phosphate buffers

  • Sample of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

  • Sample solvent: A mixture of mobile phase A and B (e.g., 80:20 A:B) or DMSO if solubility is an issue.

Step-by-Step Methodology:

  • Column Selection:

    • Begin with a general-purpose, high-quality C18 column. These columns provide excellent hydrophobic retention for a wide range of molecules. A modern, high-purity, end-capped silica column is recommended to minimize interactions with residual silanols.[9]

  • Mobile Phase Preparation & pH Control (Critical Step):

    • The key to a good separation for this acidic compound is to suppress the ionization of both the analyte's carboxylic acid group and the stationary phase's residual silanol groups.[10][12]

    • Recommendation: Start with an acidic mobile phase. A general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.[12][13]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water. This will typically result in a pH between 2.0 and 2.8.[13] This low pH ensures the carboxylic acid is fully protonated (neutral), increasing its hydrophobicity and retention.[11] It also suppresses the ionization of silanol groups, significantly reducing the secondary interactions that cause peak tailing.[10]

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Initial Gradient and System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection: Use a UV detector. Scan for the optimal wavelength using a standard solution; quinolone structures typically absorb strongly in the 250-330 nm range.[7] Start at 254 nm as a general-purpose wavelength.

    • Initial Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Optimization:

    • Peak Shape: If peak tailing is still observed (Tailing Factor > 1.2), consider using a more acidic modifier like 0.1% TFA if you started with formic acid.[8] Alternatively, a column specifically designed for low pH applications (e.g., Agilent ZORBAX StableBond) can be beneficial.[10]

    • Resolution: Adjust the gradient slope to improve the separation between the main peak and any impurities. A shallower gradient (e.g., 5-60% B over 20 minutes) will provide better resolution for closely eluting compounds.

    • Run Time: Once satisfactory resolution is achieved, the gradient can be steepened and the flow rate increased (e.g., to 1.2-1.5 mL/min) to shorten the analysis time, provided resolution is maintained.

Final Optimized Analytical Conditions (Example)
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard phase with good retention; smaller particles for higher efficiency.
Mobile Phase A 0.1% TFA in Water (pH ≈ 2.0)Suppresses ionization of both analyte and silanols to prevent peak tailing.[10][13]
Mobile Phase B AcetonitrileGood eluting strength and provides sharp peaks.
Gradient 10% to 70% B over 15 minutesOptimized for resolution of potential impurities.
Flow Rate 1.2 mL/minBalance between speed and separation efficiency.
Temperature 35 °CReduces viscosity and can improve peak shape.
Detection UV at 276 nmWavelength of high absorbance for quinolone structures.[3]
Injection Volume 5 µLMinimizes potential for column overload.

Preparative Scale-Up Chromatography

Once a robust analytical method is established, it can be scaled up for preparative chromatography to isolate gram-level quantities of the pure compound.

Workflow for Preparative Scale-Up

The process involves geometric scaling of the analytical method, followed by optimization of the sample loading to maximize throughput.

G cluster_0 Phase 1: Method & Column Selection cluster_1 Phase 2: Geometric Scale-Up cluster_2 Phase 3: Loading & Fractionation A Start with Optimized Analytical Method B Select Preparative Column (e.g., 250 x 21.2 mm, 10 µm) Same Stationary Phase A->B C Calculate Preparative Flow Rate: F_prep = F_anal * (d_prep / d_anal)² B->C Calculate Parameters D Keep Gradient Time Proportional C->D E Modify Mobile Phase (Replace TFA with Formic Acid if lyophilization is needed) D->E F Perform Loading Study (Inject increasing amounts until resolution degrades) E->F Implement & Optimize G Run Preparative Separation at Optimal Loading F->G H Collect Fractions based on UV Signal G->H I Analyze Fractions by Analytical HPLC & Pool Pure Fractions H->I J Solvent Evaporation / Lyophilization to obtain Pure Compound I->J

Caption: Workflow for preparative chromatography scale-up.

Detailed Protocol for Preparative Purification

Objective: To purify multi-milligram to gram quantities of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with >99% purity.

Materials & Equipment:

  • Preparative HPLC system with a high-flow pump and fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size)

  • Crude sample of the target compound

  • Large volumes of HPLC-grade solvents

Step-by-Step Methodology:

  • Column Selection:

    • Choose a preparative column with the same stationary phase chemistry (C18) as the analytical column. The dimensions will be significantly larger (e.g., 21.2 mm, 30 mm, or 50 mm inner diameter).

  • Geometric Scale-Up Calculation:

    • The flow rate must be scaled proportionally to the column's cross-sectional area. The scaling factor (SF) is the ratio of the squares of the column diameters:

      • SF = (d_prep / d_anal)²

      • Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column: SF = (21.2 / 4.6)² ≈ 21.2

    • New Flow Rate (F_prep): F_prep = F_anal * SF

      • Example: 1.2 mL/min * 21.2 = 25.4 mL/min

  • Mobile Phase Modification:

    • For preparative work, volatile mobile phase modifiers are highly desirable to simplify product recovery. While TFA provides excellent chromatography, it is non-volatile and can be difficult to remove.

    • Recommendation: If possible, switch from 0.1% TFA to 0.1% Formic Acid . Re-evaluate the separation on the analytical scale with formic acid first to ensure peak shape and resolution are still acceptable. Formic acid is volatile and easily removed by rotary evaporation or lyophilization.[14]

  • Loading Study:

    • The goal is to load as much material as possible onto the column without sacrificing the necessary resolution between the target peak and its closest impurity.

    • Dissolve the crude sample in a strong solvent (like DMSO or DMF) at a high concentration.

    • Perform a series of injections with increasing mass (e.g., 10 mg, 25 mg, 50 mg, 100 mg).

    • Monitor the chromatograms. Overloading will be evident when the main peak becomes broad and starts to merge with adjacent impurity peaks. The optimal loading is just below this point.

  • Preparative Run and Fraction Collection:

    • Dissolve the desired amount of crude material based on the loading study.

    • Run the preparative HPLC using the scaled-up flow rate and gradient.

    • Set the fraction collector to trigger based on the UV detector signal. Collect the main peak in multiple fractions (e.g., across the front, apex, and tail).

  • Purity Analysis and Pooling:

    • Analyze each collected fraction using the developed analytical HPLC method.

    • Combine only the fractions that meet the required purity specification (e.g., >99.5%).

  • Product Isolation:

    • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a pure, solid powder.

Conclusion

The successful chromatographic separation of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is readily achievable through a systematic approach to method development. By understanding the compound's acidic nature and mitigating its interaction with the stationary phase through careful control of mobile phase pH, sharp, symmetrical peaks can be obtained. The detailed protocols provided herein for both analytical RP-HPLC and preparative scale-up offer a robust and reliable pathway for researchers to achieve high-purity material, ensuring the quality and integrity of subsequent research and development activities.

References

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  • Chemical Substance Information. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available from: [Link]. [Accessed March 19, 2026].

  • ACS Publications. pH Gradient Reversed-Phase HPLC. Analytical Chemistry. 2004, 76(3), 629-637. Available from: [Link]. [Accessed March 19, 2026].

  • Patel, S. et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. 2009, 71(1), 59-63. Available from: [Link]. [Accessed March 19, 2026].

  • Nakurte, I. et al. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry. 2012, 103575. Available from: [Link]. [Accessed March 19, 2026].

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  • Waters Corporation. Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2. 2020. Available from: [Link]. [Accessed March 19, 2026].

  • SIELC Technologies. Polar Compounds. Available from: [Link]. [Accessed March 19, 2026].

  • PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Available from: [Link]. [Accessed March 19, 2026].

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. 2015. Available from: [Link]. [Accessed March 19, 2026].

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]. [Accessed March 19, 2026].

  • OSTI.GOV. Synthesis of [{sup 77}Br] 5,7-dibromo-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid, a possible SPECT tracer for NMDA receptor studies. Journal of Labelled Compounds and Radiopharmaceuticals. 1996, 38(9), 795-803. Available from: [Link]. [Accessed March 19, 2026].

  • SciSpace. Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research. 2010, 1(1), 21-24. Available from: [Link]. [Accessed March 19, 2026].

Sources

Application

Using 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a biochemical fluorescent probe

An In-Depth Guide to the Application of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid as a Versatile Biochemical Fluorescent Probe Introduction: Unveiling a New Class of Quinolone-Based Fluorophores In the dynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid as a Versatile Biochemical Fluorescent Probe

Introduction: Unveiling a New Class of Quinolone-Based Fluorophores

In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools that illuminate complex biological processes with high sensitivity and specificity. Quinolone derivatives have emerged as a promising class of fluorophores due to their rigid, planar structure and tunable photophysical properties.[1][2] This guide introduces 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , a versatile quinolone scaffold, and provides detailed protocols for its application as a biochemical fluorescent probe.

The core of this molecule is the 4-quinolone ring system, which possesses intrinsic fluorescence.[3] The strategic placement of a bromine atom at the 6-position offers a site for further chemical modification, while the carboxylic acid group at the 2-position provides a handle for bioconjugation and can impart pH sensitivity to the probe's fluorescence.[4] This unique combination of features makes it a powerful tool for a range of applications, from live-cell imaging to the development of targeted biosensors. This document serves as a comprehensive resource for researchers aiming to harness the potential of this novel probe.

Physicochemical and Spectroscopic Profile

Before designing experiments, it is crucial to understand the fundamental properties of the probe. The characteristics of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are summarized below.

PropertyValueSource
Chemical Name 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[5]
CAS Number 52980-05-9[5][6]
Molecular Formula C₁₀H₆BrNO₃[5][6]
Molecular Weight 268.06 g/mol [6]
General Absorption (Abs) ~300–400 nm[1]
General Emission (Em) ~400–550 nm (Blue-Green)[2][]
General Stokes Shift ~50-110 nm[1]

Note on Spectroscopic Properties: The exact absorption and emission maxima are highly dependent on the solvent environment and pH. Researchers must perform a spectral scan in their specific experimental buffer to determine the optimal excitation and emission wavelengths.

Principle of Action and Key Applications

The utility of this probe stems from its unique chemical structure. The quinolone core acts as the fluorophore, while the functional groups dictate its behavior and potential applications.

Mechanism of Fluorescence: The fluorescence of quinolone derivatives arises from π-π* transitions within the aromatic ring system. The rigidity of the structure minimizes non-radiative decay pathways, favoring the emission of photons.[4] The carboxylic acid group can influence the electronic distribution within the molecule, and its protonation state can significantly affect the fluorescence quantum yield and emission wavelength.[8] This pH-dependent fluorescence is a key feature that can be exploited for sensing applications.

Core Applications:

  • Live-Cell Imaging and Cellular Staining: Due to its planar, aromatic structure, the probe can passively diffuse across cell membranes and accumulate in various cellular compartments, allowing for visualization of cellular morphology.

  • pH Sensing in Acidic Organelles: The pH-dependent fluorescence makes it a candidate for reporting on the pH of cellular compartments like lysosomes or endosomes.

  • Bioconjugation and Targeted Labeling: The carboxylic acid group serves as a reactive handle for covalent attachment to biomolecules (e.g., proteins, antibodies) via amide bond formation, enabling the creation of targeted probes.[9]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: A concentrated, stable stock solution is essential for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is used as the solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media.

Materials:

  • 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid powder (e.g., ChemScene CS-0208649[6])

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of the probe powder (e.g., 1 mg).

  • Add the appropriate volume of DMSO to achieve a 10 mM stock concentration. For 1 mg (MW = 268.06), add 373 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light. The solution should be stable for several months.

Protocol 2: Live-Cell Imaging Workflow

Causality: This protocol outlines the fundamental steps for staining live cells. The incubation step allows the probe to enter the cells, and subsequent washing removes excess extracellular probe to improve the signal-to-noise ratio.[10]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Seed cells on coverslips/imaging dish growth 2. Culture until 50-70% confluent cell_culture->growth prep_stain 3. Prepare staining solution (1-10 µM in media) growth->prep_stain incubation 4. Incubate cells (15-30 min at 37°C) prep_stain->incubation wash 5. Wash 2x with pre-warmed PBS incubation->wash imaging 6. Image with fluorescence microscope wash->imaging

Caption: General workflow for live-cell imaging with a fluorescent probe.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • 10 mM probe stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells to the desired confluency (typically 50-70%). Healthy, sub-confluent cells yield the best results.

  • Prepare the staining solution by diluting the 10 mM stock solution into pre-warmed complete culture medium to a final concentration between 1 µM and 10 µM. Optimization is critical; start with 5 µM.

  • Remove the existing medium from the cells and replace it with the staining solution.

  • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. This allows for cellular uptake of the probe.

  • Remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer. This step is crucial to reduce background fluorescence.

  • Add fresh, pre-warmed imaging buffer or medium to the cells.

  • Proceed immediately to imaging on a fluorescence microscope equipped with appropriate filters for UV/blue excitation and blue/green emission (e.g., DAPI or FITC filter sets).

Protocol 3: Assessing pH Sensitivity

Causality: This protocol uses buffers of known pH to characterize the probe's fluorescence response. By measuring fluorescence intensity across a pH range, a calibration curve can be generated, allowing the probe to be used as a ratiometric or intensity-based pH indicator. The effect of pH on fluorescence is a known characteristic of many fluorophores.[4]

Workflow Diagram:

G start Prepare pH Buffers (e.g., pH 4.0 to 8.0) add_probe Add Probe to Each Buffer (Constant Concentration) start->add_probe measure Measure Fluorescence (Excitation/Emission Scan) add_probe->measure plot Plot Intensity vs. pH measure->plot analyze Determine pKa plot->analyze

Caption: Workflow for characterizing the pH sensitivity of the probe.

Materials:

  • 10 mM probe stock solution in DMSO

  • A series of buffers with known pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8)

  • Fluorometer or plate reader

Procedure:

  • Prepare a series of buffers covering the physiological and acidic range of interest (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • In a 96-well plate or cuvette, dilute the probe stock solution to a final concentration of 10 µM in each of the different pH buffers. Prepare a "buffer only" blank for each pH value.

  • Incubate at room temperature for 5 minutes, protected from light.

  • Using a fluorometer, perform an excitation and emission scan for the probe in a neutral pH buffer (e.g., pH 7.4) to determine the optimal wavelengths.

  • Measure the fluorescence intensity of the probe in each pH buffer at the determined optimal excitation and emission wavelengths.

  • Subtract the background fluorescence from the corresponding "buffer only" blank.

  • Plot the background-corrected fluorescence intensity as a function of pH. The resulting curve will reveal the pH-sensitive range of the probe.

Data Interpretation and Troubleshooting

IssuePossible CauseRecommended Solution
Low/No Signal Probe concentration is too low. Inefficient cellular uptake. Incorrect microscope filter set.Increase probe concentration or incubation time. Ensure cells are healthy. Verify excitation/emission wavelengths and use the correct filters.
High Background Incomplete washing. Probe concentration is too high, leading to extracellular aggregation.Increase the number and volume of washes.[11] Reduce the probe concentration.
Phototoxicity Excessive exposure to excitation light, especially high-energy UV light.Reduce the excitation light intensity and exposure time.[10] Use a more sensitive camera or detector.
Signal Fades Quickly Photobleaching.Use an anti-fade mounting medium for fixed cells. For live cells, minimize light exposure and acquire images efficiently.

Conclusion and Future Directions

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid represents a highly adaptable platform for developing fluorescent tools. Its intrinsic fluorescence, coupled with its potential for pH sensing and bioconjugation, makes it suitable for a wide array of biochemical and cell-based assays. The protocols provided here offer a solid foundation for researchers to begin exploring its capabilities. Future work could involve derivatizing the bromo- and carboxylic acid- positions to create targeted probes for specific proteins or organelles, further expanding the utility of this versatile quinolone scaffold.[3]

References

  • Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC. (n.d.). National Center for Biotechnology Information.
  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC. (n.d.). National Center for Biotechnology Information.
  • Sulphanilic Acid as a Fluorescent Probe in Biochemical Assays. (2025, July 21). Patsnap Eureka.
  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. (2012, March 28). SpringerLink.
  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (2023, May 25). MDPI.
  • Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. (2023, August 9). MDPI.
  • Fluorescent and absorption properties of quinolone dye solutions in various solvents. (n.d.). ResearchGate.
  • (PDF) Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. (2025, August 10). ResearchGate.
  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012, December 15). SpringerLink.
  • Microscopy Protocols. (n.d.). Thermo Fisher Scientific - US.
  • Fluorescent Live Cell Imaging. (n.d.). StainsFile.
  • Fluorescence imaging of drug target proteins using chemical probes - PMC. (2020, June 6). National Center for Biotechnology Information.
  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Synthesis of 6-Bromoquinoline. (2011, October 17). Scribd.
  • Fluorescent Probes for Amino Acid Detection. (n.d.). BOC Sciences.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Fluorescent Probes and Stains. (n.d.). Bio-Techne.
  • 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid — Chemical Substance Information. (n.d.). ECHA.
  • Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline. (n.d.). Benchchem.
  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press.
  • 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. (n.d.). ChemScene.
  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC. (n.d.). National Center for Biotechnology Information.
  • Development of bifunctional fluorescent probes and their application to α-helix labelling. (2025, May 21). Royal Society of Chemistry.
  • Fluorescence and Phosphorescence. (2023, January 29). Chemistry LibreTexts.
  • Coumarin-Based Fluorescent Probes for Imaging. (n.d.). BOC Sciences.
  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018, November 8). Royal Society of Chemistry.
  • Product catalog. (n.d.). Lumiprobe.
  • Synthesis of [{sup 77}Br] 5,7-dibromo-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid, a possible SPECT tracer for NMDA receptor studies. (1996, September 1). OSTI.GOV.

Sources

Method

Advanced Reagents and Protocols for the Orthogonal Functionalization of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

Executive Summary & Scaffold Mechanistic Overview 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 52980-05-9) is a privileged, highly functionalized kynurenic acid derivative that serves as a cornerstone in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Mechanistic Overview

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 52980-05-9) is a privileged, highly functionalized kynurenic acid derivative that serves as a cornerstone in the development of antimalarials, kinase inhibitors, and broad-spectrum fluoroquinolone antibiotics[1]. The molecular architecture of this scaffold presents four distinct, orthogonal sites for chemical modification: the C2-carboxylic acid, the C4-oxo (tautomeric with 4-hydroxy), the C6-bromide, and the N1-secondary amine.

Successful derivatization of this scaffold requires a deep understanding of its electronic and steric environment. The electron-withdrawing nature of the quinolone core heavily influences site-specific reactivity:

  • C2-Carboxylic Acid: The proximity of the N1-H and C4-oxo groups creates a strong intramolecular hydrogen-bonding network, rendering the core highly polar and poorly soluble in non-polar solvents. Activation of the C2-carboxylic acid requires robust coupling reagents (e.g., HATU or EDC/HOBt) to overcome the steric hindrance and prevent dimerization[2].

  • C6-Bromine: The electron-deficient quinolone ring accelerates the oxidative addition of Palladium(0) species, making the C6 position an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[3].

  • C4-Oxo / N1-H Tautomerism: The scaffold exists in a tautomeric equilibrium between the 4-oxo-1,4-dihydroquinoline and 4-hydroxyquinoline forms. Treatment with phosphorus oxychloride (POCl 3​ ) selectively targets the C4-oxygen, converting the scaffold into a 4-chloroquinoline, which is highly primed for subsequent Nucleophilic Aromatic Substitution (S N​ Ar)[4].

Functionalization Core 6-Br-4-Oxo-Quinoline-2-COOH (Core Scaffold) C2 C2-Amidation / Esterification (HATU, EDC/HOBt) Core->C2 Primary/Secondary Amines C6 C6-Cross Coupling (Pd Catalysis, Boronic Acids) Core->C6 Ar-B(OH)2 N1 N1-Alkylation (Alkyl Halides, K2CO3) Core->N1 R-X (Soft Electrophiles) C4 C4-Deoxychlorination (POCl3, cat. DMF) Core->C4 Vilsmeier-Haack Activation

Orthogonal functionalization pathways of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Quantitative Data: Reagent Selection & Optimization

To achieve high yields and prevent cross-reactivity, reagent selection must be tailored to the specific electronic demands of the quinolone core. The tables below summarize optimal conditions derived from empirical optimization of this specific scaffold[4][5].

Table 1: Reagent Selection Matrix for Orthogonal Functionalization
Target SiteTransformationOptimal ReagentsSolvent / TempExpected YieldCausality / Rationale
C2 AmidationHATU (1.5 eq), DIPEA (3.0 eq)DMF, 25 °C80–90%HATU provides faster kinetics than DCC/EDC, bypassing the poor solubility of the starting material by forming a highly reactive, soluble HOAt ester[5].
C4 ChlorinationPOCl 3​ (excess), DMF (0.1 eq)Neat, 90 °C75–85%Catalytic DMF forms a Vilsmeier-type intermediate, converting the C4-tautomeric hydroxyl into a superior phosphorodichloridate leaving group[4].
C6 Arylation (Suzuki)Pd(dppf)Cl 2​ (5 mol%), K 2​ CO 3​ (4 eq)Dioxane/H 2​ O, 90 °C70–85%4 equivalents of base are mandatory to deprotonate the C2-COOH and N1-H, preventing catalyst poisoning and ensuring boronate formation[3].
N1 AlkylationR-I or R-Br, K 2​ CO 3​ (2 eq)DMF, 60 °C65–80%Mild base (K 2​ CO 3​ ) favors N-alkylation over O-alkylation due to the softer nature of the N1 nucleophile under these thermodynamic conditions.
Table 2: Base and Ligand Screening for C6-Suzuki-Miyaura Coupling
Catalyst / LigandBase (Equivalents)Solvent SystemConversion (LC-MS)Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (2.0 eq)Toluene/EtOH/H 2​ O< 20%Incomplete reaction; insufficient base to neutralize the C2-acid and activate the boronic acid.
Pd(OAc) 2​ / SPhosK 3​ PO 4​ (4.0 eq)Toluene/H 2​ O65%Good conversion, but biphasic system limits the solubility of the highly polar quinolone core.
Pd(dppf)Cl 2​ K 2​ CO 3​ (4.0 eq) Dioxane/H 2​ O (4:1) > 95% Optimal. Dioxane fully solubilizes the core at 90 °C; dppf ligand resists competitive binding from the quinolone nitrogens.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues, intermediate states, and analytical checkpoints are embedded to ensure experimental integrity.

Protocol A: Selective C2-Amidation via HATU Activation

This protocol generates 6-bromo-N-alkyl-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives[5].

Reagents:

  • 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (1.0 eq, 1.0 mmol, 268 mg)

  • Primary or Secondary Amine (1.2 eq, 1.2 mmol)

  • HATU (1.5 eq, 1.5 mmol, 570 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the quinolone core in anhydrous DMF at room temperature. Validation Check: The starting material will remain largely insoluble, appearing as a cloudy, off-white suspension.

  • Base Addition: Add DIPEA dropwise. The suspension will partially clear as the carboxylate salt forms.

  • Activation: Add HATU in one portion. Stir for 15 minutes. Validation Check: The reaction mixture will transition to a clear, deep yellow/orange solution, confirming the formation of the active HOAt ester.

  • Amine Addition: Add the amine dropwise. Stir at room temperature for 2–4 hours.

  • Monitoring: Analyze via LC-MS. Validation Check: The starting material ( m/z 267.9/269.9 [M+H] + ) should be completely consumed, replaced by the product mass.

  • Workup: Pour the reaction mixture into 50 mL of vigorously stirring ice water. Validation Check: A voluminous precipitate will immediately form.

  • Isolation: Filter the precipitate under vacuum, wash with water (3 × 10 mL) to remove DMF and HATU byproducts, and dry under high vacuum.

Protocol B: C4-Deoxychlorination for S N​ Ar Priming

Converts the 4-oxo group to a 4-chloro moiety, activating the ring for nucleophilic attack[4].

Reagents:

  • Quinolone Core (or its C2-ester/amide derivative) (1.0 eq, 1.0 mmol)

  • Phosphorus oxychloride (POCl 3​ ) (10.0 eq, 10.0 mmol, 0.93 mL)

  • Anhydrous DMF (0.1 eq, 0.1 mmol, 8 µL)

Step-by-Step Procedure:

  • Activation: In a dry, round-bottom flask under N 2​ , combine the quinolone, POCl 3​ , and DMF. Caution: POCl 3​ is highly corrosive and reacts violently with water.

  • Heating: Heat the mixture to 90 °C for 3 hours. Validation Check: Evolution of HCl gas will occur (can be verified with wet pH paper at the exhaust). The mixture will become a homogeneous dark syrup.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly drip the mixture into a beaker of crushed ice (50 g) while stirring vigorously. Validation Check: Exothermic quench; keep the temperature below 20 °C to prevent hydrolysis back to the 4-oxo form.

  • Neutralization: Slowly add saturated aqueous Na 2​ CO 3​ until the pH reaches 7-8.

  • Extraction: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Validation Check: TLC (Hexanes/EtOAc 1:1) will show a new, highly UV-active spot (254 nm) with a significantly higher R f​ than the starting material.

Protocol C: C6-Suzuki-Miyaura Cross-Coupling

Direct arylation of the unprotected C2-carboxylic acid scaffold[3][4].

SuzukiCycle Pd0 Pd(0) Active Catalyst [from Pd(dppf)Cl2] OA Oxidative Addition (Insertion into C6-Br) Pd0->OA 6-Br-Quinolone Core TM Transmetalation (Ar-B(OH)3- + K+) OA->TM Ar-B(OH)2 / K2CO3 / H2O RE Reductive Elimination (Formation of C6-Ar) TM->RE Halide Exchange RE->Pd0 Release of C6-Aryl Product

Catalytic cycle for the C6-Suzuki-Miyaura cross-coupling of the quinolone scaffold.

Reagents:

  • 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (1.0 eq, 1.0 mmol, 268 mg)

  • Arylboronic Acid (1.5 eq, 1.5 mmol)

  • Pd(dppf)Cl 2​ (0.05 eq, 0.05 mmol, 36 mg)

  • K 2​ CO 3​ (4.0 eq, 4.0 mmol, 552 mg)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL), degassed.

Step-by-Step Procedure:

  • Degassing: Combine the quinolone, boronic acid, and K 2​ CO 3​ in a Schlenk flask. Add the Dioxane/H 2​ O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ under a stream of Argon. Seal the flask.

  • Reaction: Heat to 90 °C for 12 hours. Validation Check: The reaction will turn from a red/orange suspension to a dark brown/black mixture as Pd(0) aggregates (Pd black) upon completion.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd black, washing with 10 mL of water.

  • Acidification: Transfer the aqueous filtrate to a beaker. Slowly add 1M HCl dropwise until the pH reaches 3–4. Validation Check: The C6-aryl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid product will precipitate heavily from the aqueous phase.

  • Isolation: Filter the solid, wash with cold water and a small amount of diethyl ether (to remove unreacted boronic acid), and dry under vacuum.

References

  • Cincinelli, R. et al. 4-Quinolone fused heterocyclic ring systems by intramolecular reactions of 4-quinolone-2-carboxamides Source: L-AIR Unimi (University of Milan) URL:[Link][2]

  • Cross-Coupling and Functionalization of Quinolones Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 2. Synthesis and Supporting Information Source: AWS / ACS Supporting Information URL:[Link][3]

  • ACS Publications Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives Source: ACS Omega URL:[Link][5]

  • Semantic Scholar / Supporting Information Chemical Synthesis & Characterization of Quinolone Antimalarials Source: Semantic Scholar URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated with 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This document synthesizes thermodynamic principles with field-proven methodologies to ensure your experimental protocols are robust, reproducible, and scientifically sound.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q: Why is this specific bromo-quinolone so difficult to dissolve in aqueous media? A: The insolubility is driven by a "perfect storm" of physicochemical properties. First, the planar 4-oxo-1,4-dihydroquinoline core promotes tight π−π stacking, leading to an exceptionally high crystal lattice energy. Second, the C-2 carboxylic acid and C-4 oxo groups form strong intermolecular hydrogen-bond networks. Finally, the C-6 bromine atom significantly increases the molecule's lipophilicity (LogP) and reduces its hydration potential. Similar thermodynamic barriers have been thoroughly characterized in related halo-substituted kynurenic acid derivatives[1].

Q: Can I just heat the aqueous solution to force dissolution? A: No. Heating provides only a temporary, kinetic increase in solubility. Upon cooling to physiological temperatures (37°C) or room temperature, the compound will rapidly precipitate because the thermodynamic drive to return to the lower-energy crystalline state is too high. You must alter the solvent environment chemically or physically.

Q: Does adjusting the pH solve the problem entirely? A: It depends on your downstream application. The C-2 carboxylic acid has a pKa of approximately 2.5–3.0. While raising the pH above 7.0 deprotonates the acid and forms a more soluble anion, the hydrophobic bromo-aromatic core still resists hydration. Dropping the pH back to 7.4 for biological assays often causes micro-precipitation if the concentration exceeds the compound's intrinsic solubility limit.

Part 2: Troubleshooting Guides & Experimental Workflows

The following workflows are designed as self-validating systems. Do not skip the validation steps, as they are critical for ensuring data integrity in your downstream assays.

Workflow A: Alkaline Solubilization (pH Modulation)
  • Causality: By raising the pH of the aqueous media significantly above the pKa of the carboxylic acid, you force complete ionization. The resulting anionic salt disrupts the crystal lattice, allowing water molecules to solvate the ion.

  • Step-by-Step Protocol:

    • Weigh the desired amount of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid into a sterile microcentrifuge tube.

    • Add 0.5 to 1.0 molar equivalents of 0.1 M NaOH (or a strong biological buffer like 1 M Tris-HCl, pH 8.5) dropwise while vigorously vortexing.

    • Once the powder is wetted and the solution clears, slowly back-titrate with 1X PBS (pH 7.4) to reach your final target volume.

    • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, your target concentration exceeds the physiological solubility limit, and you must switch to Workflow C.

Workflow B: Cosolvent Systems (DMSO / PEG400)
  • Causality: Cosolvents like DMSO disrupt the hydrogen bonding network of water and lower the dielectric constant of the mixture. This creates a microenvironment that readily accommodates the hydrophobic bromo-quinoline core.

  • Step-by-Step Protocol:

    • Prepare a highly concentrated stock (e.g., 50–100 mM) in 100% anhydrous DMSO.

    • Sonicate the sealed tube in a water bath for 5–10 minutes at room temperature until a completely clear solution is achieved.

    • For in vitro biological assays, dilute the DMSO stock directly into pre-warmed (37°C) culture media under rapid, continuous vortexing. Ensure the final DMSO concentration remains 0.5% v/v to prevent solvent-induced cytotoxicity.

    • Self-Validation Step: Measure the absorbance of the final media at 600 nm against a blank. An elevated baseline indicates light scattering from compound micro-precipitation.

Workflow C: Cyclodextrin Inclusion Complexation
  • Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that physically encapsulates the brominated aromatic ring, while its hydrophilic exterior maintains excellent aqueous solubility. This method is highly recommended for in vivo dosing, as it avoids the toxicity of high cosolvent concentrations, a mechanism well-documented for other quinolones like pipemidic acid[2]. Note that combining a cosolvent with cyclodextrin can sometimes yield a synergistic effect, though careful optimization is required to prevent the cosolvent from competitively displacing the drug from the cyclodextrin cavity[3].

  • Step-by-Step Protocol:

    • Prepare a 20% (w/v) solution of HP- β -CD or SBE- β -CD (Captisol) in sterile saline (0.9% NaCl).

    • Add the 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid powder directly to the cyclodextrin solution.

    • Stir the suspension continuously for 24–48 hours at room temperature. This extended time is required to reach thermodynamic equilibrium for the host-guest inclusion complex.

    • Filter the solution through a 0.22 μ m PTFE syringe filter to remove any uncomplexed, insoluble drug.

    • Self-Validation Step: Perform UV-Vis spectroscopy or HPLC on the filtrate to quantify the exact concentration of the solubilized complex before proceeding to animal dosing.

Part 3: Quantitative Data Presentation

Use the following table to compare the expected outcomes of each solubilization strategy and select the best fit for your experimental constraints.

Solubilization StrategyPrimary MechanismMax Expected SolubilityBiological Compatibility
Alkaline pH Modulation Ionization of C-2 COOH~5 - 10 mg/mLHigh (if buffered to pH > 7.4)
100% DMSO Stock Dielectric disruption> 50 mg/mLLow (requires dilution to < 0.5%)
20% HP- β -CD Host-guest encapsulation~15 - 20 mg/mLHigh (Ideal for in vivo models)
Cosolvent + Cyclodextrin Synergistic encapsulation~25 - 30 mg/mLMedium (Monitor for displacement)

Part 4: Solubilization Decision Matrix

G Start 6-Bromo-4-oxo-1,4-dihydroquinoline -2-carboxylic acid Q1 Target Application? Start->Q1 InVitro In Vitro (Cell/Biochemical) Q1->InVitro InVivo In Vivo (Animal Models) Q1->InVivo DMSO Workflow B: Cosolvent (100% DMSO Stock) InVitro->DMSO Q2 Is pH > 7.4 acceptable? InVivo->Q2 Salt Workflow A: Alkaline Salt (pH Modulation) Q2->Salt Yes CD Workflow C: Cyclodextrin (HP-β-CD Complexation) Q2->CD No

Decision tree for selecting the optimal solubilization workflow for the target quinolone.

Part 5: References

  • Oppezzo, G. A., et al. "Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives." The Journal of Organic Chemistry, 2025. URL: [Link]

  • Li, P., Zhao, L., & Yalkowsky, S. H. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." Journal of Pharmaceutical Sciences, 88(11), 1107-1111, 1999. URL: [Link]

  • Iacovino, R., et al. "β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation." International Journal of Molecular Sciences, 14(7), 13022-13041, 2013. URL: [Link]

Sources

Optimization

Purification methods for crude 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Welcome to the Technical Support Center for the isolation, purification, and characterization of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 6-bromo-kynurenic acid). Because this molecule is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and characterization of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 6-bromo-kynurenic acid).

Because this molecule is a highly stable, halogenated quinolone-carboxylic acid, researchers frequently encounter challenges related to its extreme insolubility, tautomerism, and tendency to co-precipitate with inorganic salts. This guide abandons generic advice in favor of field-tested, causality-driven methodologies to ensure you achieve >99% purity in your drug development and neuroscience workflows.

Physicochemical Profile & Purification Rationale

To purify this compound effectively, one must exploit its amphoteric nature. The molecule features an acidic carboxylic acid group and a weakly basic quinoline nitrogen, alongside a 4-oxo group that participates in tautomerism (4-oxo-1,4-dihydro 4-hydroxyquinoline). This structural motif allows for the formation of highly favored intramolecular and intermolecular hydrogen bonds, leading to a massive crystal lattice energy and notoriously poor solubility in standard organic solvents[1].

Table 1: Quantitative Physicochemical Data & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 268.06 g/mol Halogenation increases density and drastically reduces aqueous solubility compared to the unbrominated parent compound.
pKa (Carboxylic Acid) ~2.5 – 3.0Enables pH-dependent solubilization. The molecule can be dissolved as a sodium salt at pH > 10 and precipitated at its isoelectric point[2].
Solubility Profile Modest to PoorInsoluble in DCM, EtOAc, and EtOH. Requires polar aprotic solvents (DMF, DMSO) at elevated temperatures for organic dissolution[3].
Receptor Affinity Broad-spectrumActs as an excitatory amino acid modulator; trace impurities can drastically skew biological assay results[4].

Purification Workflow Visualization

The most reliable way to purify crude 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a two-stage approach: an initial acid-base isoelectric precipitation to remove unreacted organics, followed by a high-temperature recrystallization to exclude trapped inorganic salts.

PurificationWorkflow Crude Crude 6-Bromo-4-oxo- 1,4-dihydroquinoline-2-carboxylic acid BaseDissol Alkaline Dissolution (aq. NaOH, pH > 10) Crude->BaseDissol Solubilize as Na+ salt Filter Clarification Filtration (Remove insoluble organics) BaseDissol->Filter Filter insolubles Acidify Controlled Acidification (aq. HCl, pH 2.5 - 3.0) Filter->Acidify Target isoelectric point Precipitate Isoelectric Precipitation (Centrifuge & Wash) Acidify->Precipitate Induce crystallization Recryst High-Temp Recrystallization (Hot DMF / Water) Precipitate->Recryst Remove trapped NaCl Pure Pure 6-Bromo-4-oxo- 1,4-dihydroquinoline-2-carboxylic acid Recryst->Pure >99% Purity achieved

Figure 1: Two-stage purification workflow utilizing isoelectric focusing and DMF recrystallization.

Validated Methodologies

Protocol A: Acid-Base Isoelectric Precipitation

Self-Validating Principle: This protocol uses the molecule's precise pKa to separate it from non-ionizable impurities. By strictly controlling the pH, we ensure the molecule reaches its neutrally charged state, forcing it out of the aqueous phase.

  • Alkaline Solubilization: Suspend the crude solid in deionized water (10 mL per gram of crude). Slowly add 1M NaOH dropwise while stirring vigorously until the pH reaches 10.5.

    • Causality: This deprotonates the carboxylic acid, forming a highly water-soluble disodium salt.

  • Clarification: Filter the dark solution through a 0.45 µm PTFE membrane. Discard the filter cake, which contains unreacted, non-ionizable starting materials.

  • Isoelectric Precipitation: Transfer the filtrate to a beaker equipped with a calibrated pH meter. Under rapid stirring, add 1M HCl dropwise until the pH reaches exactly 2.5 to 3.0.

    • Causality: This is the isoelectric point[2]. Overshooting the pH (e.g., pH < 1) will protonate the quinoline nitrogen, causing the molecule to re-dissolve as an HCl salt.

  • Isolation: Centrifuge the resulting thick suspension at 4000 × g for 10 minutes. Decant the supernatant and wash the pellet twice with ice-cold, mass-spec grade water to remove the bulk of the generated NaCl.

Protocol B: High-Temperature Recrystallization

Self-Validating Principle: Because rapid aqueous precipitation traps inorganic salts within the crystal lattice, a secondary organic recrystallization is required.

  • Dissolution: Suspend the semi-pure pellet in N,N-dimethylformamide (DMF) (approx. 5–7 mL/g). Heat the suspension to 80 °C under continuous stirring until complete dissolution is achieved.

    • Causality: Strongly polar, aprotic solvents like DMF at elevated temperatures are mandatory to disrupt the intense intermolecular hydrogen bonding of quinolinecarboxylic acids[3].

  • Hot Filtration: Filter the hot solution immediately through a pre-warmed fritted funnel.

    • Causality: NaCl and other inorganic salts are insoluble in hot DMF and will be trapped on the frit.

  • Anti-Solvent Crystallization: Remove the filtrate from heat. Slowly add warm deionized water (2 mL/g) as an anti-solvent. Allow the mixture to cool gradually to room temperature over 4 hours, then transfer to an ice bath (4 °C) for 2 hours.

  • Recovery: Filter the crystalline precipitate under vacuum. Wash sequentially with cold ethanol and diethyl ether to rapidly pull residual DMF away from the crystals. Dry under high vacuum at 60 °C for 12 hours.

Troubleshooting & FAQs

Q1: My NMR spectrum in DMSO-d6 shows severe line broadening and missing carbon signals. Is my product degraded or impure? A: No. Halogenated 4-oxo-1,4-dihydroquinoline-2-carboxylic acids are notorious for exhibiting extremely poor solubility in DMSO-d6[1]. This poor solvation leads to restricted molecular tumbling, causing severe T2​ relaxation broadening in 1 H NMR and missing signals in 13 C NMR.

  • The Fix: Add 2-3 drops of NaOD/D 2​ O or Trifluoroacetic acid (TFA-d) directly to your NMR tube. This forces the molecule into a fully ionized state, disrupting the hydrogen-bonded aggregates and instantly sharpening the signals.

Q2: I am observing incomplete cyclization of the enamine intermediate during my synthesis. How can I resolve this before purification? A: The synthesis of these derivatives typically involves the cyclization of enamines using Eaton's reagent (7.7% P 2​ O 5​ in methanesulfonic acid)[1]. Incomplete cyclization is usually due to insufficient thermal energy or degraded Eaton's reagent.

  • The Fix: Ensure the reaction is heated to 50–55 °C for at least 2–3 hours. Do not quench the reaction until you confirm the complete disappearance of the enamine via TLC (using DCM/MeOH 4.7:0.3 as the mobile phase)[1].

Q3: How do I separate the 6-bromo derivative from debrominated kynurenic acid byproducts? A: Debromination is a common side reaction if excessive heat is applied during synthesis. Because both molecules have similar pKa values, isoelectric precipitation will not separate them. You must rely on chromatography. The 6-bromo derivative is significantly more lipophilic (higher LogP). Use reverse-phase flash chromatography (C18 column) with a gradient of Water (0.1% TFA) to Acetonitrile; the debrominated kynurenic acid will elute first.

Biological Context: Receptor Signaling Pathway

Understanding the downstream applications of your purified compound is critical. 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a halogenated analog of kynurenic acid (KYNA), an endogenous neuromodulator[2]. Halogenation at the 6-position alters its lipophilicity and receptor binding affinity, making it a highly valuable tool in neuroscience. It interacts with multiple neuronal and immune receptors, fundamentally altering glutamatergic and cholinergic transmission[2].

SignalingPathway Ligand 6-Bromo-Kynurenic Acid (Purified Ligand) NMDA NMDA Receptor (Antagonism at Glycine Site) Ligand->NMDA Blocks A7nAChR α7-nAChR (Negative Allosteric Modulator) Ligand->A7nAChR Modulates GPR35 GPR35 Receptor (Agonist) Ligand->GPR35 Activates Glutamate Glutamatergic Transmission (Inhibited) NMDA->Glutamate Cholinergic Cholinergic Signaling (Modulated) A7nAChR->Cholinergic cAMP cAMP Levels (Decreased) GPR35->cAMP

Figure 2: Multi-target signaling pathway of kynurenic acid derivatives in neuronal systems.

References

  • Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives The Journal of Organic Chemistry - ACS Publications URL:[1]

  • Method for purifying quinolinecarboxylic acid derivative (WO2005073239A1) Google Patents URL:[3]

  • 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | CAS 13593-94-7 Santa Cruz Biotechnology (SCBT) URL:[4]

  • Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide Benchchem URL:[2]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 52980-05-9) [3] Introduction & Diagnostic Workflow Crystalli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 52980-05-9) [3]

Introduction & Diagnostic Workflow

Crystallization of functionalized quinolone derivatives is frequently complicated by their rigid planar structures, potential for zwitterion formation, and varied hydrogen-bonding capabilities. This guide provides field-proven, causality-driven protocols to resolve the three most critical crystallization defects: Liquid-Liquid Phase Separation (oiling out), polymorphic instability, and crystal lattice defects (twinning/solvent inclusion).

Troubleshooting Start Observe Crystallization Defect Oiling Turbidity without Solidification (Oiling Out / LLPS) Start->Oiling Poly Inconsistent XRPD/DSC (Polymorphism) Start->Poly Twin Poor Crystal Habit / Trapped Solvent (Twinning / Inclusion) Start->Twin OilingFix Adjust Cooling Rate & Implement Seeding Strategy Oiling->OilingFix PolyFix Extended Slurry Conversion (Thermodynamic Control) Poly->PolyFix TwinFix Reduce Supersaturation & Optimize Solvent System Twin->TwinFix

Fig 1. Diagnostic workflow for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid defects.

Section 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: Why does my product form a turbid emulsion and eventually a gummy oil instead of distinct crystals upon cooling?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It is a thermodynamic event that occurs when the cooling trajectory of your solution intersects a miscibility gap in the phase diagram before reaching the critical supersaturation required for nucleation [1]. For 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, the interplay between the hydrophobic bromo-aromatic core and the polar carboxylic acid group can cause the solute to self-associate into solute-rich liquid droplets [6]. If these droplets solidify kinetically at lower temperatures, they trap impurities and form an unfilterable gummy mass [2].

Protocol: Seeding and Controlled Cooling to Bypass LLPS

To establish a self-validating system, you must force nucleation before the system enters the miscibility gap[5].

  • Map the Metastable Zone Width (MZW): Use in-situ video microscopy or focused beam reflectance measurement (FBRM) to identify the exact temperature where turbidity (droplet formation) begins [1].

  • Prepare the Solution: Dissolve the API completely at 10 °C above the saturation temperature.

  • Cool to Seeding Temperature: Cool the reactor to a temperature just inside the metastable zone (e.g., 2–3 °C below the solubility limit, but strictly above the LLPS boundary) [5].

  • Seed Addition: Add 1–3% w/w of high-purity, micronized seed crystals. Verify via FBRM that the seeds do not dissolve.

  • Isothermal Aging: Hold the temperature constant for 60 minutes. This allows the seed surface area to consume initial supersaturation, establishing a controlled growth environment.

  • Controlled Cooling: Implement a slow, non-linear cooling ramp (e.g., 0.1 °C/min) to the final isolation temperature. This maintains the supersaturation level strictly within the MZW, successfully bypassing the miscibility gap [1].

Section 2: Polymorphism and Phase Purity

Q: Batch-to-batch XRPD analysis shows varying polymorphic forms. What drives this structural variability, and how can I isolate the thermodynamically stable form?

A: Quinolone carboxylic acids are highly susceptible to polymorphism due to their ability to exist in both neutral and zwitterionic states depending on the solvent polarity[6]. This structural duality allows for multiple hydrogen-bonding motifs (e.g., cyclic dimers vs. tetramers) during self-assembly [6]. Rapid kinetic crystallization methods (like crash cooling or aggressive anti-solvent addition) indiscriminately trap these varying motifs into metastable polymorphs.

Polymorphism Solution Solvated 6-Bromo-4-oxo- 1,4-dihydroquinoline-2-carboxylic acid Zwitterion Zwitterionic State (Polar Solvents) Solution->Zwitterion Neutral Neutral State (Non-polar Solvents) Solution->Neutral Metastable Metastable Polymorphs (Kinetic Trapping) Zwitterion->Metastable Rapid Cooling Stable Stable Polymorph (Thermodynamic Sink) Neutral->Stable Slow Growth Metastable->Stable Slurry Conversion

Fig 2. Solvent-dependent polymorphic pathways of quinoline carboxylic acids.

Protocol: Slurry Conversion for Polymorphic Purity

Slurry conversion utilizes Ostwald ripening to thermodynamically drive the system toward the most stable crystal lattice [4].

  • Solvent Selection: Identify a solvent system where the API exhibits moderate solubility (10–50 mg/mL) at the target maturation temperature.

  • Suspension Preparation: Suspend the mixed-polymorph batch in the solvent to create a thick slurry (10–15% w/v).

  • Seed with Stable Form: Introduce 5% w/w seeds of the verified, thermodynamically stable polymorph to act as a structural template [4].

  • Isothermal Maturation: Agitate the slurry continuously at a defined elevated temperature (e.g., 40 °C) for 24–48 hours. Continuous mechanical stirring is critical to prevent localized settling and ensure uniform dissolution of metastable forms [4].

  • Isolation: Filter the suspension and wash with a cold anti-solvent to yield the phase-pure stable polymorph.

Section 3: Twinning and Solvent Inclusion

Q: Single-crystal X-ray diffraction reveals nonmerohedral twinning, and TGA indicates trapped solvent. How do I prevent these lattice defects?

A: Twinning and solvent inclusion are macroscopic defects driven by overly rapid crystal growth kinetics. When the crystal lattice of the quinolone derivative grows too fast, solvent molecules (especially those capable of hydrogen bonding) become kinetically trapped within the lattice voids [7, 8]. Nonmerohedral twinning occurs when a new crystal domain nucleates on the face of an existing crystal at a misaligned angle, which is severely exacerbated by localized zones of high supersaturation [7].

Protocol: Growth Rate Attenuation & Temperature Cycling
  • Reduce Supersaturation Generation: If using anti-solvent crystallization, switch from a rapid volumetric dump to controlled, continuous dosing using a syringe pump (e.g., over 4–6 hours).

  • Optimize Agitation: Increase the stirring rate to minimize localized zones of high supersaturation—which trigger secondary nucleation and twinning—without causing mechanical crystal attrition.

  • Temperature Cycling: Implement a temperature cycling profile (e.g., heat/cool cycles of ±5 °C) during the final cooling phase. The heating phase preferentially dissolves the higher-energy, flawed twinned domains, while the cooling phase promotes the regrowth of perfect, solvent-free crystal faces.

Quantitative Parameter Summary

The following table summarizes the causal parameters and optimized conditions for mitigating crystallization defects in 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Process ParameterLLPS / Oiling Out StateOptimized Seeding ProtocolSlurry Conversion Protocol
Cooling Rate > 1.0 °C/min (Rapid)0.1 - 0.2 °C/min (Controlled)Isothermal Hold
Seeding Temp N/A (Unseeded)2–3 °C below solubility curveN/A
Seed Load 0%1 - 3% w/w5% w/w
Stirring Speed 200 rpm400 rpm500 rpm
Defect Rate > 80% (Gummy Mass)< 5% (Crystalline)< 1% (Phase Impurity)
Yield Variable / Unfilterable> 85%> 90%

References

  • "Oiling Out in Crystallization", Mettler Toledo.
  • "The Problem of Oiling Out in Chemical Process Development", KiloMentor.
  • "6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid — Chemical Substance Information", NextSDS.
  • "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds", PharmaLego.
  • "An In-Line Study of Oiling Out and Crystallization", Organic Process Research & Development, ACS Publications.
  • "Complex Structures Resulting from Carboxylic Acid Self-Assembly: Comparison of 2-Naphthoic Acid to Quinaldic Acid and 3-Quinoline Carboxylic Acid", The Journal of Physical Chemistry C, ACS Publications.
  • "Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt", Crystal Growth & Design, ACS Publications.
  • "Pharmaceutical solvates, hydrates and amorphous forms: A special emphasis on cocrystals", Trinity College Dublin.
Optimization

Removing halogenated impurities from 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid batches

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in quinolone synthesis: the isolation of pure 6-Bromo-4-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in quinolone synthesis: the isolation of pure 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-Br-KYNA) from complex crude mixtures.

Because this compound serves as a critical intermediate for kinase inhibitors and NMDA receptor antagonists, achieving >99% purity is non-negotiable. However, halogenated impurities share nearly identical crystal lattice energies and hydrogen-bonding profiles with the target molecule, making standard purification methods ineffective. This guide provides field-proven, self-validating workflows to resolve these specific challenges.

Troubleshooting FAQs

Q1: My batch contains 5–10% of a dibrominated impurity (e.g., 6,8-dibromo-KYNA). Standard recrystallization in ethanol or acetic acid isn't working. Why, and how do I remove it?

The Causality: When synthesizing 6-Br-KYNA via the Conrad-Limpach cyclization, over-brominated impurities often form if the starting 4-bromoaniline contains trace 2,4-dibromoaniline[1]. These dibrominated species readily co-crystallize with your target product. Why? The crystal packing of quinolones is dominated by strong intermolecular hydrogen bonds between the 4-oxo and 2-carboxylic acid groups[2]. This core interaction masks the steric bulk of the extra bromine, rendering traditional solvent-based recrystallization useless.

The Solution: You must exploit the difference in lipophilicity rather than crystal packing. The addition of a second bromine at the 8-position drastically increases the molecule's hydrophobicity (LogP). By utilizing a pH-gradient precipitation , you can dissolve the crude mixture in a strong base (pH > 12) and slowly lower the pH. The more lipophilic 6,8-dibromo impurity will reach its solubility limit and precipitate first (around pH 6.5–7.0), while your mono-bromo target remains safely in solution until the pH drops closer to its isoelectric point (~pH 3.5).

Q2: I am detecting unreacted 4-bromoaniline and non-brominated kynurenic acid in my LC-MS. What is the most efficient workflow to clear these?

The Causality: Non-brominated kynurenic acid lacks the electron-withdrawing bromine, making it slightly less acidic and significantly more hydrophilic[3]. Conversely, 4-bromoaniline is a weak base.

The Solution: A two-pronged approach is required. First, an acidic wash (pH 1.5) keeps the basic 4-bromoaniline protonated and soluble in the aqueous phase while the quinolone carboxylic acid precipitates. Second, to clear the non-brominated kynurenic acid, perform a fractional recrystallization using a DMF/Water system. DMF acts as a strong hydrogen-bond acceptor, disrupting the stubborn N-H···O=C network of the quinolone core. The dropwise addition of water (a highly polar anti-solvent) forces the less soluble brominated product to crash out first, leaving the hydrophilic non-brominated impurity in the mother liquor.

Q3: My LC-MS shows a persistent impurity at M+28. What is this, and how do I clear it?

The Causality: This is a classic artifact of the Conrad-Limpach method, which utilizes diethyl acetylenedicarboxylate (DEAD)[3]. An M+28 peak indicates incomplete hydrolysis of the ethyl ester intermediate (ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate).

The Solution: Do not attempt to chromatograph this out. Instead, subject the crude batch to a targeted alkaline hydrolysis (1M NaOH at 60 °C for 2 hours) to cleave the residual ester, followed by re-acidification to precipitate the free acid.

Quantitative Impurity Profiling

To successfully execute the protocols below, you must first profile your crude batch. The following table summarizes the key thermodynamic shifts you will exploit during purification.

Impurity TypeTypical StructureRelative Retention Time (RRT)*LogP Shift (vs Target)Recommended Removal Strategy
Over-brominated 6,8-Dibromo-KYNA1.35+0.8pH-Gradient Precipitation (pH 6.5)
Non-brominated Kynurenic Acid (KYNA)0.75-0.7DMF/Water Recrystallization
Unreacted Precursor 4-Bromoaniline0.85N/A (Basic)Aqueous Acidic Wash (pH 1.5)
Unhydrolyzed Ester 6-Br-KYNA Ethyl Ester1.50+1.1Alkaline Hydrolysis (1M NaOH)

*RRT based on a standard C18 Reverse-Phase HPLC method (Water/MeCN gradient with 0.1% TFA).

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the In-Process Control (IPC) checks.

Protocol A: pH-Gradient Precipitation (For Poly-halogenated Impurities)

Causality Focus: Thermodynamic control during acidification prevents the co-precipitation of the target molecule.

  • Dissolution: Suspend 10.0 g of crude 6-Br-KYNA in 150 mL of deionized water. Slowly add 2M NaOH until the pH reaches 12.0. Stir at 40 °C until complete dissolution is achieved.

  • Filtration: Filter the dark solution through a Celite pad to remove any completely insoluble polymeric byproducts.

  • Controlled Acidification (Critical Step): Transfer the filtrate to a reactor equipped with an overhead stirrer and a calibrated pH probe. Begin dropwise addition of 1M HCl at a rate of 2 mL/min.

    • Why dropwise? Rapid acidification causes localized supersaturation, forcing the 6-Br-KYNA to crash out and trap the dibromo impurities within its crystal lattice.

  • Impurity Nucleation: Stop the acid addition exactly at pH 6.5 . Stir the cloudy suspension at room temperature for 2 hours to allow the 6,8-dibromo impurity to fully precipitate.

  • Self-Validation (IPC 1): Filter a 1 mL aliquot of the suspension. Analyze the filtrate via HPLC-UV (254 nm). The AUC for the 6,8-dibromo peak (RRT 1.35) must be <0.5%. If it is >0.5%, hold at pH 6.5 for an additional 60 minutes.

  • Target Isolation: Filter off the dibromo impurity and discard the solid. Take the purified filtrate and resume dropwise addition of 1M HCl until the pH reaches 3.5. The pure 6-Br-KYNA will precipitate as a dense white/pale-yellow powder. Filter, wash with cold water, and dry under vacuum.

Protocol B: DMF/Water Recrystallization (For Hydrophilic Impurities)

Causality Focus: Disrupting quinolone hydrogen bonding to separate species by intrinsic solubility.

  • Solubilization: Suspend 5.0 g of the semi-pure 6-Br-KYNA in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Heat to 85 °C under nitrogen until a clear solution forms.

  • Anti-Solvent Addition: Slowly add 10 mL of pre-heated (80 °C) deionized water dropwise. Maintain stirring.

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature at a rate of ~10 °C per hour. Do not use an ice bath; rapid cooling promotes the inclusion of non-brominated kynurenic acid.

  • Self-Validation (IPC 2): Filter the crystals. Analyze the mother liquor via HPLC. A successful recrystallization will show a massive enrichment of the non-brominated kynurenic acid (RRT 0.75) in the mother liquor compared to the isolated crystals.

  • Washing: Wash the filter cake with 10 mL of cold Ethanol/Water (1:1) to remove residual DMF, followed by drying at 60 °C under high vacuum for 12 hours.

Purification Workflow Diagram

PurificationWorkflow N1 Crude 6-Br-KYNA Batch N2 HPLC-UV/MS Profiling N1->N2 N3 Poly-halogenated (e.g., 6,8-dibromo)? N2->N3 N4 pH-Gradient Precipitation (Precipitate Impurity at pH 6.5) N3->N4 Yes N5 Unreacted Ester? N3->N5 No N4->N5 N6 Alkaline Hydrolysis (1M NaOH, 60°C) N5->N6 Yes N7 DMF/H2O Recrystallization N5->N7 No N6->N7 N8 Pure 6-Br-KYNA (>99%) N7->N8

Decision tree for the purification of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

References

  • Title: Caelestines A−D, Brominated Quinolinecarboxylic Acids from the Australian Ascidian Aplidium caelestis Source: Journal of Natural Products (ACS Publications) URL: [Link][1]

  • Title: Synthesis of New C-3 Substituted Kynurenic Acid Derivatives Source: National Institutes of Health (PMC) URL: [Link][3]

  • Title: Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Development Professionals: 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid vs. 6-Fluoroquinolone Derivatives

The quinolone core structure is a foundational scaffold in the continuing search for potent antibacterial agents. This guide offers an in-depth, objective comparison between the well-established class of 6-fluoroquinolon...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinolone core structure is a foundational scaffold in the continuing search for potent antibacterial agents. This guide offers an in-depth, objective comparison between the well-established class of 6-fluoroquinolone derivatives and the novel compound, 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on the chemical rationale, comparative efficacy, safety profiles, and the critical experimental data required for strategic decision-making in antibiotic development.

Foundational Chemistry and Mechanism of Action: A Tale of Two Halogens

The biological activity of quinolone-based antibacterials is profoundly influenced by the substituents on their core bicyclic system. While both compound classes share this core, their key differences in halogenation and functional group placement dictate their interaction with bacterial targets.

6-Fluoroquinolone Derivatives: The Established Paradigm The hallmark of this ubiquitous antibiotic class is the fluorine atom at the C6 position. This specific substitution is critical, significantly enhancing the drug's ability to penetrate bacterial cells and inhibit its primary targets: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are essential for managing DNA supercoiling during replication; their inhibition by fluoroquinolones disrupts the DNA ligation-resealing step, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[2][3][4][5] The versatility of the fluoroquinolone class arises from various substitutions, typically at the C7 position, which modulate the antibacterial spectrum and pharmacokinetic properties.[6]

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Structural Novelty This compound presents two significant structural deviations from the clinical standard. Firstly, it features a bromine atom at the C6 position. The larger atomic radius and differing electronegativity of bromine compared to fluorine are expected to alter the molecule's steric and electronic profile, which could lead to a different binding affinity or even a modified target preference. Secondly, the carboxylic acid moiety, essential for activity, is located at the C2 position, in contrast to the C3 position in traditional fluoroquinolones.[3] This repositioning may fundamentally alter the compound's interaction with the enzyme-DNA complex. While its existence is confirmed (CAS Number: 52980-05-9), there is a notable lack of published biological data, making it a frontier molecule for investigation.[7]

Comparative Antibacterial Efficacy and Spectrum of Activity

The ultimate value of an antibacterial agent is defined by its potency and the breadth of pathogens it can effectively inhibit. While extensive data exists for fluoroquinolones, the bromo-derivative remains largely uncharacterized in comparative studies.

Experimental Data Summary: Minimum Inhibitory Concentration (MIC)

The following table summarizes the established in vitro activity of a representative 6-fluoroquinolone, ciprofloxacin, against key bacterial pathogens.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Ciprofloxacin Escherichia coli≤1
Staphylococcus aureus≤1
Pseudomonas aeruginosa≤1
6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid VariousNo publicly available comparative data

Note: MIC breakpoints are defined by regulatory bodies like the NCCLS. The values for ciprofloxacin represent the susceptible breakpoint.[8]

The lack of public data for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid underscores a critical knowledge gap. To ascertain its potential, direct, head-to-head comparisons using standardized methodologies are essential.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for quantifying the in vitro potency of a novel antimicrobial agent, providing the basis for the data presented above. The causality is simple: by exposing a standardized bacterial inoculum to a gradient of drug concentrations, we can pinpoint the precise concentration that prevents visible growth.

Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown to the logarithmic phase in cation-adjusted Mueller-Hinton Broth (MHB). The suspension is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate using MHB as the diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air, 37°C) for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Standardize Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate Microtiter Plate A->C B Prepare 2-Fold Serial Dilutions of Compound B->C D Incubate for 18-24 hours at 37°C C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Identify Lowest Concentration with No Growth = MIC E->F

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Safety and Toxicological Profile: A Critical Hurdle

An effective antibiotic must also be safe for the patient. The toxicological profile is a major differentiator in drug development.

6-Fluoroquinolone Derivatives: A Known Risk Profile Despite their efficacy, the fluoroquinolone class is associated with significant and, in some cases, disabling adverse effects. Regulatory agencies like the FDA have issued "black-box" warnings regarding risks that include tendinopathy and tendon rupture, peripheral neuropathy, and central nervous system effects (e.g., seizures, dizziness).[9][10][11] Other serious concerns include aortic aneurysm, QT interval prolongation, and disturbances in glucose metabolism.[10][12] These toxicities are a major limiting factor in their clinical use.

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: An Unknown Quantity The safety profile of this compound is entirely undocumented. It is imperative to conduct comprehensive preclinical toxicology studies. The presence of bromine could lead to different metabolic pathways and potentially unique toxicities compared to fluorinated analogs. Early-stage cytotoxicity screening against human cell lines is a mandatory first step.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay provides a quantitative measure of a compound's effect on the metabolic activity of mammalian cells, serving as a proxy for cell viability. This self-validating system includes untreated controls to establish a baseline for 100% viability, against which all drug concentrations are compared.

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: The yellow tetrazolium salt, MTT, is added to each well. Viable cells with active metabolism will reduce the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan crystals.

  • Absorbance Reading: The plate is read on a spectrophotometer (at ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated relative to untreated control cells.

MTT_Assay_Workflow A Seed Human Cells in 96-Well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for 24-48 hours B->C D Add MTT Reagent to Wells C->D E Incubate (2-4 hrs) for Formazan Crystal Formation D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability and Determine IC50 Value G->H

Caption: Key steps in the MTT assay for assessing in vitro cytotoxicity.

Conclusion and Strategic Outlook

The 6-fluoroquinolones remain a powerful component of the antibacterial arsenal, characterized by high potency and a broad spectrum. However, their clinical utility is increasingly constrained by well-documented safety concerns and rising bacterial resistance.[5]

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid represents an intriguing but entirely unvalidated alternative. Its structural modifications offer the potential for a novel mechanism of action or an improved safety profile, but this remains purely speculative without empirical data.

For drug development professionals, the path forward is clear. The potential of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can only be unlocked through a rigorous, systematic, and comparative research program focusing on:

  • Direct Efficacy Comparison: Head-to-head MIC and MBC (Minimum Bactericidal Concentration) testing against a wide panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of its specific bacterial targets (e.g., DNA gyrase, Topoisomerase IV) and binding kinetics.

  • Preclinical Toxicology: A full suite of in vitro and in vivo safety studies to establish its therapeutic index.

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

While the journey from a novel chemical entity to a clinical candidate is long, the exploration of such structurally distinct molecules is essential in the global fight against antimicrobial resistance.

References

  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. - ASM Journals. [Link]

  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. - PubMed. [Link]

  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. - ASM Journals. [Link]

  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. - Google Grounding API.
  • Safety Profile of the Fluoroquinolones. - Ovid. [Link]

  • Quinolone antibiotic. - Wikipedia. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... - PMC. [Link]

  • Safety of fluoroquinolones. - PMC - NIH. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. - MDPI. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. - PMC. [Link]

  • Fluoroquinolone antibiotics and adverse events. - PMC - NIH. [Link]

  • Fluoroquinolone antibiotics: An overview. - Adesh University Journal of Medical Sciences & Research. [Link]

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. - ResearchGate. [Link]

  • Long-term toxicity of fluoroquinolones: a comprehensive review. - Taylor & Francis. [Link]

  • Fluoroquinolones: Safety, Risks, and Side Effects. - WebMD. [Link]

  • Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][13][14]benzothiazine-6-carboxylic acids. - PubMed. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). - Auctores Online. [Link]

  • Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. - PubMed. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.** - Atlantis Press. [Link]

  • Synthesis and antibacterial activity of 6- and 7-(furyl-2)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. - OSTI.GOV. [Link]

  • 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid — Chemical Substance Information. - ECHA. [Link]

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Comparative

Comparative antimicrobial efficacy of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid analogs

Comparative Antimicrobial Efficacy of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Analogs As antimicrobial resistance (AMR) increasingly neutralizes our frontline antibiotic arsenals, rational drug design must p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Efficacy of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Analogs

As antimicrobial resistance (AMR) increasingly neutralizes our frontline antibiotic arsenals, rational drug design must pivot from iterative modifications to fundamental structural paradigm shifts. Classical fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) have historically relied on a C-3 carboxylic acid moiety to anchor to bacterial topoisomerases[1]. However, predictable target-site mutations have severely limited their efficacy.

This guide objectively compares the mechanistic and performance profiles of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid analogs (CAS: 52980-05-9) against classical 3-carboxy alternatives, providing actionable, self-validating experimental workflows for researchers evaluating these next-generation scaffolds.

Mechanistic Divergence: Bypassing Target-Site Resistance

The fundamental limitation of classical 3-carboxy quinolones is their reliance on a magnesium-water bridge to bind DNA gyrase and Topoisomerase IV[1]. Missense mutations in the gyrA and parC genes disrupt this bridge, conferring high-level resistance.

Translocating the carboxylic acid to the C-2 position fundamentally alters the pharmacophore. Research indicates that 4-quinolone-2-carboxylic acid derivatives act via a dual-mechanism: they exhibit altered topoisomerase binding that bypasses standard gyrA mutations, and they function as noncovalent inhibitors of high molecular mass Penicillin-Binding Proteins (PBPs), specifically PBP1a/1b, PBP2, and PBP3[2].

G A 3-Carboxy Quinolones C DNA Gyrase / Topo IV A->C Targets B 6-Bromo-2-Carboxy Analogs E PBP Inhibition & Altered Topo Binding B->E Dual Mechanism D Mutated GyrA/ParC C->D Selection F Bactericidal Efficacy D->F Bypasses E->F Restores

Mechanistic divergence between 3-carboxy quinolones and 6-bromo-2-carboxy analogs.

Structure-Activity Relationship (SAR): The Causality of the 6-Bromo Substitution

The introduction of a bromine atom at the C-6 position is not arbitrary; it is a calculated modification to optimize the pharmacokinetic and pharmacodynamic properties of the 2-carboxy scaffold[3].

  • Lipophilicity & Membrane Penetration: The 6-bromo substitution significantly increases the lipophilicity of the molecule, achieving a LogP of approximately 1.99[4]. This specific partition coefficient is optimal for traversing the lipid-rich outer membrane of Gram-negative pathogens (like E. coli and P. aeruginosa) while remaining sufficiently soluble in aqueous physiological environments.

  • Electronic Modulation: Bromine acts as a heavy, electron-withdrawing group. This shifts the electron density of the quinolone core, strengthening the noncovalent interactions (such as pi-halogen and dipole interactions) within the allosteric pockets of mutated topoisomerases and PBPs[3].

Table 1: Comparative Physicochemical & Mechanistic Profiling
Property / FeatureCiprofloxacin (3-Carboxy)6-Bromo-2-Carboxy Analog (CAS 52980-05-9)Causality / Impact
Primary Target DNA Gyrase / Topo IVPBPs (1a/1b, 2, 3) & TopoisomerasesBypasses standard target-site mutations.
LogP (Lipophilicity) ~0.28~1.99Enhanced Gram-negative outer membrane penetration.
C-6 Substituent FluorineBromineHeavier halogen increases half-life and alters binding pocket affinity.
Resistance Susceptibility High (gyrA/parC mutations)Low (Multi-target inhibition)Sustains efficacy against MDR clinical isolates.

Self-Validating Experimental Protocols

To accurately evaluate the synthesis and efficacy of 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid analogs, standard protocols must be adapted. The lipophilic nature of the brominated compound can cause precipitation in aqueous media, leading to false-positive turbidity readings in standard assays. The following workflows are engineered to be self-validating.

Protocol A: Synthesis via Eaton's Reagent (Preserving Halogen Integrity)

Traditional quinolone cyclization utilizes polyphosphoric acid (PPA) at temperatures exceeding 120°C. However, extreme thermal stress can induce dehalogenation, stripping the critical bromine atom from the C-6 position.

  • The Causality: We replace PPA with Eaton’s Reagent (10 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent provides the necessary acidic environment for cyclization at a much milder 55°C, effectively preventing halogen loss and ensuring high-fidelity yields[5].

  • Self-Validation Step: Post-cyclization, the product must be validated via ¹³C-NMR. The presence of the C-Br carbon signal (typically shifted due to the heavy atom effect) confirms the structural integrity of the 6-bromo substituent.

Protocol B: Resazurin-Assisted Minimum Inhibitory Concentration (MIC) Assay

Standard optical density (OD₆₀₀) measurements are unreliable for highly lipophilic analogs, as microscopic compound precipitation mimics bacterial turbidity.

  • The Causality: We integrate the Resazurin Microtiter Assay (REMA). Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent).

  • Self-Validation Step: This decouples the readout from physical turbidity. If a well is turbid (due to compound precipitation) but remains strictly blue, the system validates that the bacteria are dead, preventing a false-negative efficacy report.

G S1 Precursor Amide/Ester S2 Eaton's Reagent Cyclization (P2O5/MeSO3H @ 55°C) S1->S2 S3 6-Bromo-2-Carboxy Quinolone S2->S3 V1 Broth Microdilution S3->V1 Purified V2 Resazurin Addition (Redox Indicator) V1->V2 V3 Self-Validated MIC (Blue=Dead, Pink=Alive) V2->V3

Workflow for Eaton's reagent synthesis and self-validating MIC determination.

Table 2: Representative Comparative Efficacy (MIC µg/mL)

Note: Data represents generalized ranges derived from comparative structural studies of 2-carboxy vs 3-carboxy scaffolds against wild-type (WT) and multidrug-resistant (MDR) strains[1],[2].

Strain ProfileCiprofloxacin6-Bromo-2-Carboxy AnalogInterpretation
S. aureus (WT)0.25 - 0.51.0 - 2.0Classical FQs maintain superiority against non-mutated targets.
S. aureus (MRSA / FQ-Resistant)> 32.02.0 - 4.02-Carboxy analog bypasses target-site resistance, restoring efficacy.
E. coli (WT)0.01 - 0.062.0 - 8.0Lipophilicity of 6-bromo aids entry, though intrinsic affinity is lower than Cipro.
E. coli (MDR / gyrA mutant)> 16.04.0 - 8.0Dual mechanism (PBP + Topo) prevents total loss of activity.

Conclusion

For drug development professionals, the 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold represents a critical evolutionary step away from the exhausted 3-carboxy pharmacophore. By shifting the carboxylic acid to the C-2 position and leveraging the lipophilic and electronic advantages of a C-6 bromine, researchers can effectively target PBPs and bypass classical topoisomerase mutations. When evaluating these compounds, utilizing mild synthetic routes (Eaton's Reagent) and metabolically-linked efficacy assays (REMA) ensures that data remains robust, reproducible, and free from physical artifacts.

References

  • Design, Synthesis, and Molecular Docking Analysis of 4‐Quinolone‐2‐Carboxylic Acid Derivatives as Antimicrobial Agents ResearchGate[Link]

  • 4-Quinolones as Noncovalent Inhibitors of High Molecular Mass Penicillin-Binding Proteins National Institutes of Health (NIH)[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review National Institutes of Health (NIH)[Link]

  • Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives ACS Publications[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

For Immediate Implementation by Laboratory Personnel As researchers and scientists at the forefront of drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS Number: 52980-05-9), a compound that requires specialized waste management due to its chemical properties. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Initial Precautions

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is classified with several hazards that necessitate careful handling during disposal. According to its GHS classifications, this compound is considered acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[3] This includes chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a laboratory coat.[3]

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Spill Preparedness: An appropriate spill kit with absorbent materials should be readily available. In case of a spill, absorb with an inert dry material and place it in a suitable container for disposal as hazardous waste.[5]

Waste Characterization and Segregation: A Critical Step

Due to the presence of a bromine atom, 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is classified as a halogenated organic compound .[4][6] This is the most critical piece of information for its proper disposal, as it dictates the specific waste stream it must enter.

Core Principle of Segregation: Halogenated organic waste must be segregated from non-halogenated organic waste to prevent hazardous reactions and to ensure proper final disposal, which often involves incineration at specific temperatures to manage the byproducts of halogen combustion.[6][7]

Table 1: Waste Segregation Summary

Waste TypeSegregation RequirementRationale
Solid 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Designated, labeled "Halogenated Organic Waste" container.[6]Prevents cross-contamination and ensures proper disposal routing.
Solutions containing 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Designated, labeled "Halogenated Organic Liquid Waste" container.[4]Prevents mixing with incompatible waste streams.
Contaminated labware (e.g., gloves, weighing paper) Collect in the same designated solid halogenated organic waste container.Ensures all traces of the chemical are disposed of correctly.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Materials Required:

  • Designated and clearly labeled "Hazardous Waste" containers for solid and liquid halogenated organic waste.

  • Appropriate PPE (as detailed in Section 1).

  • Waste manifest or logbook.

Procedure:

  • Waste Collection (at the point of generation):

    • Solid Waste: Carefully sweep or transfer any solid waste of the compound, including contaminated disposables like weighing paper and gloves, into a designated, leak-proof "Halogenated Organic Waste" container.[6]

    • Liquid Waste: For solutions containing the compound, pour the waste into the designated "Halogenated Organic Liquid Waste" container.[6] Ensure the container is kept tightly closed except when adding waste.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid," and any associated hazard symbols.[6] This information is crucial for the Environmental Health and Safety (EHS) office and the disposal company to handle the waste safely.[8]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of waste generation.[6][8]

    • The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials.[6]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[9]

  • Arranging for Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash .[6][10]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[4][6] Follow your institution's specific procedures for waste pickup requests.[6]

  • Decontamination of Empty Containers:

    • Any container that originally held 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid must be decontaminated before disposal or reuse.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6]

    • Collect the rinsate and dispose of it as halogenated organic liquid waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Generation of Waste (Solid or Liquid) B Is the waste halogenated? (Contains 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid) A->B C Solid Halogenated Waste Container B->C Yes (Solid) D Liquid Halogenated Waste Container B->D Yes (Liquid) E Non-Halogenated Waste Stream B->E No F Label Container: 'Hazardous Waste' 'Halogenated Organic' C->F D->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Licensed Hazardous Waste Disposal H->I

Caption: Disposal workflow for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] It is the responsibility of the waste generator to ensure proper classification, labeling, and disposal of all chemical waste.[8] Failure to comply can result in significant fines and penalties.[9]

By following this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible environmental stewardship and regulatory compliance.

References

  • Laboratory Waste Management Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). [Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. (2024, July 15). [Link]

  • Chemical Substance Information. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. [Link]

  • Washington State University. Standard Operating Procedure (SOP) for Bromine. [Link]

  • Laboratory Waste Disposal Guidelines. [Link]

  • PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. [Link]

  • Providence College. Bromine in orgo lab SOP. [Link]

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